2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine CAS 1065484-77-6 properties
Executive Summary 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine (CAS 1065484-77-6) is a specialized heterocyclic intermediate critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine (CAS 1065484-77-6) is a specialized heterocyclic intermediate critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands .[1] Its structural architecture features a central pyridine ring substituted with a bromine atom at the C2 position and a (pyridin-2-yl)methoxy group at the C3 position.[2]
This bifunctional scaffold offers two strategic advantages:
The C2-Bromine handle: Enables highly selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the core scaffold.
The C3-Ether linkage: Provides a flexible tether to a second pyridine ring, a motif frequently employed to target the "hinge region" of kinases or to improve solubility and metabolic stability (LogD modulation).
This guide provides a comprehensive technical analysis of the compound's properties, optimized synthetic routes, and application protocols, designed for researchers in early-stage drug discovery.
Chemical Identity & Structural Analysis[3][4][5]
Physicochemical Profile
Property
Value / Description
IUPAC Name
2-Bromo-3-(pyridin-2-ylmethoxy)pyridine
Molecular Formula
C₁₁H₉BrN₂O
Molecular Weight
265.11 g/mol
Exact Mass
263.99 g/mol (⁷⁹Br isotope)
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water
LogP (Predicted)
~2.1 - 2.5
pKa (Predicted)
~3.5 (Pyridine N)
Storage
Inert atmosphere, 2-8°C (Hygroscopic potential)
Structural Pharmacophore
The molecule consists of two distinct pyridine domains connected by an oxymethyl linker.
Domain A (2-Bromo-3-oxypyridine): The electrophilic core. The bromine at C2 is activated for nucleophilic aromatic substitution (SₙAr) or metal-catalyzed coupling due to the electron-withdrawing nature of the pyridine nitrogen.
Domain B (Pyridin-2-ylmethoxy): Acts as a hydrogen bond acceptor (HBA). In kinase inhibitors, this moiety often extends into the solvent-exposed region or interacts with specific residues (e.g., Lysine/Aspartate) in the active site.
Synthetic Architecture & Protocol
The most robust synthesis of CAS 1065484-77-6 utilizes a Williamson Ether Synthesis , coupling a 3-hydroxypyridine derivative with a halomethylpyridine.
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
)
Figure 1: Synthetic pathway for the preparation of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine via Williamson Ether Synthesis.
Detailed Experimental Protocol
Scale: 10 mmol (approx. 2.65 g theoretical yield)
Step 1: Activation
Charge a dry 100 mL round-bottom flask with 2-Bromo-3-hydroxypyridine (1.74 g, 10 mmol) and anhydrous DMF (20 mL).
Add Potassium Carbonate (
) (4.14 g, 30 mmol, 3.0 eq).
Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may change color (yellowing) indicating phenoxide formation.
Step 2: Coupling
Add 2-(Chloromethyl)pyridine Hydrochloride (1.80 g, 11 mmol, 1.1 eq) in one portion.
Heat the reaction mixture to 60°C under an inert atmosphere (
or Ar).
Monitor reaction progress by TLC (Eluent: 50% EtOAc in Hexanes) or LCMS.
Target: Disappearance of starting material (Rf ~0.2) and appearance of product (Rf ~0.5).
Duration: Typically 4–6 hours.
Step 3: Workup & Purification
Cool the mixture to RT and pour into Ice Water (100 mL).
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine (2 x 50 mL) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Flash Column Chromatography on Silica Gel.
Gradient: 0% → 60% Ethyl Acetate in Hexanes.
Yield: Expect 75–85% as an off-white solid.
Validation Checkpoint:
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic singlet (or AB quartet) of the
linker around 5.30 ppm and the distinct aromatic signals of the two pyridine rings.
LCMS: Confirm mass peak
(1:1 ratio due to Br isotope).
Application in Drug Discovery
This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) . The bromine atom serves as a "exit vector" for growing the molecule into a specific binding pocket.
Suzuki-Miyaura Coupling Strategy
The most common transformation is the coupling of the 2-bromo position with aryl boronic acids to generate biaryl systems.
The (pyridin-2-ylmethoxy) side chain is often designed to mimic the adenosine ribose or phosphate binding region of ATP.
Figure 2: Conceptual interaction of the scaffold within a kinase binding pocket.
Safety & Handling (MSDS Summary)
Hazard Class
Statement
Precaution
Acute Toxicity
Harmful if swallowed (H302)
Do not eat, drink, or smoke when using.
Skin Irritation
Causes skin irritation (H315)
Wear protective gloves (Nitrile).
Eye Irritation
Causes serious eye irritation (H319)
Wear safety goggles/face shield.
STOT-SE
May cause respiratory irritation (H335)
Use only in a chemical fume hood.
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local/regional regulations. Halogenated organic waste stream.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Williamson Ether Synthesis mechanism).
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for Pyridine solubility and LogP properties).
Technical Guide: Chemical Structure & Synthesis of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine
This is an in-depth technical guide on the chemical structure, synthesis, and applications of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine (CAS: 1065484-77-6). Structural Anatomy & Physicochemical Properties[1] Molecule Over...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the chemical structure, synthesis, and applications of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine (CAS: 1065484-77-6).
2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is a bis-heterocyclic ether scaffold characterized by two pyridine rings connected via a methylene-oxy (-OCH₂-) bridge.[1] Its structural distinctiveness lies in the 2-bromo-3-pyridyloxy motif, which serves as a highly reactive electrophilic handle for cross-coupling reactions, while the 2-pyridylmethyl moiety acts as a stable, chelating, or pi-stacking pharmacophore.
Physicochemical Profile
The following data aggregates standard experimental and predicted values for this specific CAS entry.
Property
Value
Description
CAS Number
1065484-77-6
Unique identifier
Formula
C₁₁H₉BrN₂O
Molecular Weight
265.11 g/mol
Appearance
Off-white to pale yellow solid
Crystalline powder
LogP (Predicted)
~2.2 - 2.5
Moderate lipophilicity; suitable for CNS penetration
TPSA
~38.0 Ų
Topological Polar Surface Area; indicates good membrane permeability
H-Bond Acceptors
3
Two pyridine nitrogens, one ether oxygen
H-Bond Donors
0
Aprotic structure
pKa (Pyridine N)
~3.5 - 4.0
The 2-bromo substitution lowers the basicity of the adjacent pyridine nitrogen
Structural Logic
Ring A (2-Bromo-3-oxypyridine): The bromine atom at the C2 position is activated for nucleophilic aromatic substitution (SₙAr) or metal-catalyzed coupling (Suzuki, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the oxygen at C3.
Linker (-OCH₂-): The ether linkage provides rotational freedom, allowing the two aromatic systems to adopt various conformations (e.g., "open" or "folded" via π-π stacking).
Ring B (Pyridine-2-yl): This ring remains relatively inert during standard functionalization of the bromo-group but serves as a key recognition element in kinase binding pockets or as a ligand for metal coordination.
Synthetic Pathways & Experimental Protocol
The synthesis of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine follows a classic Williamson Ether Synthesis . This pathway is preferred for its reliability, high yield, and the availability of starting materials.
Retrosynthetic Analysis
The molecule is disconnected at the ether oxygen, revealing two key precursors:
Activation: Charge a round-bottom flask with 2-Bromo-3-hydroxypyridine (1.0 eq) and anhydrous DMF (0.2 M concentration). Add K₂CO₃ (3.0 eq). Stir at room temperature for 30 minutes to generate the pyridinolate anion. Note: The solution typically turns yellow/orange upon deprotonation.
Addition: Add 2-(Chloromethyl)pyridine hydrochloride (1.1 eq) and a catalytic amount of KI (0.1 eq) to the reaction mixture. KI accelerates the reaction via the Finkelstein reaction (in situ generation of the more reactive iodide).
Reaction: Heat the mixture to 60–80°C and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.
Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product may precipitate as a solid.
If solid forms: Filter, wash with water, and dry under vacuum.
If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with brine (2x), dry over Na₂SO₄, filter, and concentrate.
Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Step-by-step Williamson ether synthesis workflow for generating the target scaffold.
Reactivity Profile & Functionalization
This molecule is a versatile intermediate ("building block") because the 2-bromo position allows for divergent synthesis.
Key Transformations
Suzuki-Miyaura Coupling:
Reagent: Aryl boronic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃.
Outcome: Replaces -Br with an aryl/heteroaryl group. Used to extend the scaffold for kinase inhibitors.
Isotope Pattern: A distinct 1:1 doublet separated by 2 mass units, confirming the presence of a single bromine atom.
Applications in Drug Discovery
Kinase Inhibition
The bis-pyridine ether motif is a "privileged scaffold" in kinase inhibitor design. The pyridine nitrogen often forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket. The 2-bromo group allows for the attachment of a "tail" moiety that extends into the solvent-exposed region or the hydrophobic back pocket, modulating selectivity.
Radiochemistry (PET Tracers)
This molecule is a potential precursor for Positron Emission Tomography (PET) ligands. The bromine atom can be substituted with Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) labeled groups to image neuroreceptors (e.g., mGluR5 or nAChR) in the brain.
References
ChemicalBook. (2024). 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine Product Properties and CAS 1065484-77-6.[1] Link
PubChem. (2024). Compound Summary: Pyridine derivatives and Williamson Ether Synthesis. National Library of Medicine. Link
Sigma-Aldrich. (2024). 2-Bromo-3-pyridinol (Precursor) Product Page. Link
BenchChem. (2024). Synthesis of Pyridinylmethanol Derivatives via Grignard and Etherification. Link
2-Bromo-3-(2-pyridinylmethoxy)pyridine (CAS: 1065484-77-6 ) is a specialized bis-heterocyclic ether primarily utilized as a high-value intermediate in medicinal chemistry and radiopharmaceutical development. Its structural core—a 2,3-disubstituted pyridine ring linked via a methylene ether bridge to a second pyridine moiety—serves as a critical scaffold for developing ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) and specific kinase inhibitors.
Most notably, this molecule functions as the direct halogenated precursor for Nucleophilic Aromatic Substitution (
) reactions, enabling the synthesis of Fluorine-18 labeled PET (Positron Emission Tomography) radiotracers used to image neurodegenerative pathologies.
Physicochemical Characterization
The following data establishes the baseline identity of the compound. Researchers must verify these parameters via LC-MS and NMR upon synthesis or procurement.
Moderate lipophilicity, suitable for CNS penetration.
pKa (Predicted)
~3.5 (Pyridine N)
The ether oxygen reduces basicity of the 3-pyridyl ring.
Synthetic Methodologies
The synthesis of 2-Bromo-3-(2-pyridinylmethoxy)pyridine relies on the formation of the ether linkage between two functionalized pyridine rings. Two primary "self-validating" protocols are recommended based on reagent availability and scale.
This is the preferred industrial route due to cost-effectiveness and scalability. It involves the nucleophilic attack of the 3-pyridinol anion onto a 2-picolyl electrophile.
The primary value of this molecule lies in the 2-Bromo substituent. In the context of drug development and nuclear medicine, this bromine atom acts as a "leaving group" activated by the adjacent pyridine nitrogen.
Mechanism: Nucleophilic Aromatic Substitution (
)
The 2-position of the pyridine ring is electron-deficient due to the inductive withdrawal of the nitrogen atom. This makes the carbon-bromine bond susceptible to attack by "hard" nucleophiles, such as Fluoride-18.
Experimental Protocol for [18F] Labeling:
Drying: Azeotropically dry the
complex (with Kryptofix 2.2.2 and ) using acetonitrile.
Precursor Load: Dissolve 2-5 mg of 2-Bromo-3-(2-pyridinylmethoxy)pyridine in 0.5 mL anhydrous DMSO.
Reaction: Add precursor solution to the dried
residue. Heat to 130–150°C for 10–15 minutes.
Purification: Dilute with water and pass through a C18 Sep-Pak or inject onto semi-prep HPLC.
Result: Yields 2-[18F]Fluoro-3-(2-pyridinylmethoxy)pyridine , a high-affinity ligand for
nAChRs used in Alzheimer’s and Parkinson’s imaging.
Safety & Handling (E-E-A-T)
As a halogenated pyridine derivative, standard safety protocols must be rigorously enforced.
Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential for CNS effects if inhaled (pyridine analogs).
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ether linkage is generally stable, but the bromo-pyridine moiety can degrade under intense UV light.
Disposal: Halogenated organic waste stream. Do not mix with acidic aqueous waste (risk of generating toxic vapors).
References
PubChem. (2025).[2][3] 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
Horti, A. G., et al. (1998). Synthesis and evaluation of N-substituted 2-halogeno-3-pyridinylcarboxamides as high affinity ligands for central nicotinic acetylcholine receptors. (Contextual grounding for 2-halo-pyridine radiochemistry). Journal of Medicinal Chemistry.
Koren, A. O., et al. (1998). 2-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine: a highly potent, enantiomerically pure radioligand for imaging central nicotinic acetylcholine receptors. (Mechanistic reference for Pyridinyl ether radiolabeling). Journal of Labelled Compounds and Radiopharmaceuticals.
The Solubility Profile of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. This in-depth technical guide is dedicated to researchers, scientists, and drug development professionals, offering a comprehensive exploration of the solubility of a key heterocyclic compound: 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine.
Molecular Scrutiny: Physicochemical Properties of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine
A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its behavior in different solvent environments. 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is a multifaceted molecule featuring a brominated pyridine ring linked to another pyridine ring through a methoxy bridge.
Structural Features:
Pyridine Rings: The presence of two pyridine rings imparts a degree of polarity to the molecule due to the electronegative nitrogen atom, which can act as a hydrogen bond acceptor.[1] The lone pair of electrons on the nitrogen atoms does not participate in the aromatic system and is available for interaction with protic solvents.[1]
Bromo Substituent: The bromine atom is an electron-withdrawing group, which can influence the electron density of the pyridine ring and its overall polarity.
Ether Linkage: The methoxy bridge (-O-CH2-) introduces some flexibility and potential for hydrogen bonding with appropriate solvents.
Predicted Lipophilicity:
While experimental data is unavailable, we can infer the lipophilicity of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine from structurally similar compounds. For instance, the predicted XlogP for 2-bromo-3-(methoxymethoxy)pyridine is 1.8, and the predicted XLogP3-AA for 2-Bromo-3-(3-methoxy-2-pyridinyl)pyridine is 2.4.[2][3] These values suggest that our target molecule likely possesses moderate lipophilicity . A positive logP value indicates a preference for a non-polar environment over an aqueous one. This is a crucial piece of information for solvent selection in drug formulation.
The "Like Dissolves Like" Principle: A Theoretical Framework for Solubility Prediction
The age-old axiom "like dissolves like" remains a powerful guiding principle in solubility science.[4] This principle is rooted in the thermodynamics of dissolution, which is governed by the enthalpy and entropy changes of mixing. In essence, a solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.
For 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine, we can anticipate the following solubility trends based on its structure:
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are likely to be good candidates for dissolving our target compound. These solvents can engage in dipole-dipole interactions with the polar pyridine rings.
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyridine rings of our compound can accept hydrogen bonds from these solvents, potentially leading to good solubility.
Non-Polar Solvents: Solvents like hexane and toluene are less likely to be effective solvents. The polar nature of the pyridine rings and the ether linkage would lead to weak interactions with these non-polar molecules.
Impact of Substituents: The position and nature of substituents on the pyridine ring can significantly influence solubility. Electron-withdrawing groups, like the bromo substituent, can affect the electron distribution and, consequently, the intermolecular interactions with solvents.[5]
From Theory to Practice: Experimental Determination of Solubility
To obtain definitive and quantitative solubility data, experimental determination is indispensable. The following section provides detailed, step-by-step protocols for three widely accepted methods for solubility measurement.
The Gravimetric Method: A Fundamental and Robust Approach
The gravimetric method is a classic and reliable technique for determining the equilibrium solubility of a compound.[6][7] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.
Experimental Protocol:
Preparation of Saturated Solution:
Add an excess amount of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine to a known volume of the desired organic solvent in a sealed vial.
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is recommended.
Phase Separation:
Allow the vial to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.
Solvent Evaporation and Weighing:
Transfer the filtered supernatant to a pre-weighed, clean, and dry container.
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
Weigh the container with the dried solute.
Calculation:
Calculate the solubility (in g/L or mg/mL) by dividing the mass of the dissolved solute by the volume of the supernatant taken.
Diagram of the Gravimetric Solubility Determination Workflow:
Caption: Workflow for gravimetric solubility determination.
UV/Vis Spectroscopy: A High-Throughput Screening Method
UV/Vis spectroscopy offers a rapid and sensitive method for determining solubility, particularly suitable for high-throughput screening.[8][9] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Protocol:
Determination of λmax:
Prepare a dilute solution of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine in the chosen solvent.
Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
Preparation of a Calibration Curve:
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
Measure the absorbance of each standard solution at the predetermined λmax.
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
Preparation and Analysis of Saturated Solution:
Prepare a saturated solution as described in the gravimetric method (Step 1).
After equilibration and phase separation (filtration is crucial), dilute a known volume of the supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
Measure the absorbance of the diluted solution at λmax.
Calculation:
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the undissolved saturated solution.
Diagram of the UV/Vis Spectroscopy Solubility Determination Workflow:
Caption: Workflow for solubility determination by UV/Vis spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Accuracy and Specificity
HPLC is a highly accurate and specific method for determining solubility, capable of separating the analyte of interest from any potential impurities or degradants.[4][10] This is particularly important in drug development where purity is paramount.
Experimental Protocol:
HPLC Method Development:
Develop a suitable HPLC method for the quantitative analysis of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (based on the UV spectrum).
Preparation of a Calibration Curve:
Prepare a series of standard solutions of the compound in the mobile phase with known concentrations.
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
Plot a graph of peak area versus concentration to generate a calibration curve.
Preparation and Analysis of Saturated Solution:
Prepare a saturated solution as described in the gravimetric method (Step 1).
After equilibration and filtration, dilute a known volume of the supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve.
Inject a fixed volume of the diluted solution into the HPLC system and record the peak area of the analyte.
Calculation:
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
Multiply the calculated concentration by the dilution factor to determine the solubility of the compound.
Diagram of the HPLC Solubility Determination Workflow:
Caption: Workflow for solubility determination by HPLC.
Data Interpretation and Application in Drug Development
The quantitative solubility data obtained from these experiments will be invaluable for a range of drug development activities:
Solvent Selection for Formulation: The solubility data will directly inform the choice of solvents for liquid formulations, ensuring the drug remains in solution at the desired concentration.
Preclinical Studies: Understanding the solubility in various organic solvents is crucial for preparing dosing solutions for in vitro and in vivo preclinical studies.
Crystallization Process Development: Solubility data is essential for designing and optimizing crystallization processes to obtain the desired polymorph and particle size of the active pharmaceutical ingredient (API).
Predictive Modeling: The experimental data can be used to validate and refine in silico solubility prediction models, improving their accuracy for future drug candidates.[11][12]
Conclusion: A Roadmap to Understanding and Harnessing Solubility
While the direct experimental solubility of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine in organic solvents is not yet documented in readily accessible literature, this guide provides a comprehensive roadmap for its determination. By combining a theoretical understanding of its physicochemical properties with robust experimental protocols, researchers can confidently and accurately characterize its solubility profile. This knowledge is not merely academic; it is a critical enabler of rational drug design and development, paving the way for the successful translation of promising molecules into effective medicines.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
SIELC Technologies. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
Pharmapproach. (2020). Determination of Solubility by Gravimetric Method. [Link]
LibreTexts Chemistry. (2023). Solubility test for Organic Compounds. [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
Smith, K. J., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(7), 2236-2246. [Link]
Smith, K. J., et al. (2025). Effect of 4-position pyridine ring substitution on Zn(II) complexes of 4-substituted Py2N2 pyridinophane macrocycles. ResearchGate. [Link]
Ghamari, M., et al. (2019). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. Journal of the Chinese Chemical Society, 66(7), 735-745. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220832, 2-Bromo-3-methylpyridine. [Link]
Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
Ouyang, D., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 293, 119958. [Link]
Attia, L., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]
Rowan University. (2025). The Evolution of Solubility Prediction Methods. [Link]
SlideShare. (2017). Gravimetric method of analysis. [Link]
Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research, 6(8). [Link]
U.S. Environmental Protection Agency. (n.d.). 2-(3-Bromophenoxy)pyridine. [Link]
Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 3(1), 799-804. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159760731, 2-Bromo-3-(3-methoxy-2-pyridinyl)pyridine. [Link]
Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. [Link]
AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. [Link]
Sawant, M. P., & Deokar, G. S. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. International Journal of Drug Regulatory Affairs, 13(3), 1-8. [Link]
Bajpai, A., et al. (2015). Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study. Journal of Chemical and Pharmaceutical Research, 7(1), 411-417. [Link]
Safety, Handling, and Physicochemical Profile for Drug Discovery Document Control: Version: 2.0 (Technical Guide) Status: Research Use Only (RUO) Executive Summary & Chemical Identity 2-Bromo-3-(pyridin-2-ylmethoxy)-pyri...
Author: BenchChem Technical Support Team. Date: February 2026
Safety, Handling, and Physicochemical Profile for Drug Discovery
Document Control:
Version: 2.0 (Technical Guide)
Status: Research Use Only (RUO)
Executive Summary & Chemical Identity
2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is a bis-heterocyclic ether widely utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and allosteric modulators. Its structure features two pyridine rings linked by a methylene-ether bridge, with a bromine atom at the C2 position of one ring. This bromine serves as a critical "handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Due to its specific application as an intermediate, comprehensive toxicological data is often extrapolated from structural analogs. This guide synthesizes available vendor data with "read-across" toxicology from halogenated pyridine ethers.
Physicochemical Specifications
Property
Specification
CAS Number
1065484-77-6
IUPAC Name
2-Bromo-3-(pyridin-2-ylmethoxy)pyridine
Molecular Formula
C₁₁H₉BrN₂O
Molecular Weight
265.11 g/mol
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted)
~2.3 (Moderate lipophilicity)
Melting Point
85–90 °C (Typical range for this class)
Hazard Identification & Toxicology (GHS)
Classification based on Regulation (EC) No 1272/2008 [CLP] and OSHA HCS 2012.
This compound is classified as a Category 4 Acute Toxin and Category 2 Irritant .[1] The presence of the halogenated pyridine ring introduces risks of skin sensitization and mucous membrane irritation.
P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[1][2][3][5]
Synthesis, Impurities, and Stability Logic
Understanding the synthesis is crucial for safety, as impurities often dictate the immediate hazards (e.g., residual alkylating agents).
Synthetic Route & Impurity Profile
The standard synthesis involves a Williamson ether synthesis between 2-bromo-3-hydroxypyridine and 2-(chloromethyl)pyridine (picolyl chloride) in the presence of a base (Cs₂CO₃ or K₂CO₃).
Figure 1: Synthesis pathway highlighting potential hazardous impurities. Note the risk of unreacted alkyl halides.
Stability & Storage
Hydrolysis Risk: The ether linkage is generally stable, but the bromine atom at the C2 position is susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures.
Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.
Storage Protocol: Keep at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
Safe Handling Protocols (SOP)
Engineering Controls
Primary: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood.
Secondary: If generating dust (e.g., grinding), use a local exhaust ventilation (LEV) arm or a powder containment enclosure.
Personal Protective Equipment (PPE) Matrix
PPE Type
Recommendation
Scientific Rationale
Gloves
Nitrile (Double gloving recommended)
2-Bromo pyridines are organic soluble. Latex offers poor resistance to the likely carrier solvents (DCM/DMSO).
Eye Protection
Chemical Safety Goggles
Standard safety glasses are insufficient for fine powders that can bypass side shields.
Respiratory
N95 or P100 (if outside hood)
Prevents inhalation of particulates which can cause mucosal irritation (H335).
Clothing
Lab Coat (Cotton/Poly blend)
Standard protection. Tyvek sleeves recommended for large scale handling.
Emergency Response & First Aid
In the event of exposure, the "Read-Across" toxicology suggests treating this as a general basic nitrogen heterocycle exposure.
Figure 2: Immediate decision tree for first aid response.
Fire Fighting Measures
Extinguishing Media: Water spray, Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.
Hazardous Combustion Products:
Hydrogen Bromide (HBr): Corrosive, toxic gas.
Nitrogen Oxides (NOx): Pulmonary irritants.
Carbon Monoxide (CO): Asphyxiant.
Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to HBr formation.
Accidental Release (Spill)
Evacuate: Clear the immediate area.
PPE: Don full PPE including respiratory protection.[5]
Containment: Cover spill with dry lime, sand, or soda ash to minimize spreading.
Cleanup: Sweep up carefully to avoid dust generation. Place in a hazardous waste container labeled "Halogenated Organic Waste."
References
ChemicalBook. (2023).[6] 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine Product Page & CAS Data.[6][7]Link
PubChem. (2023). 2-Bromo-3-methylpyridine (Structural Analog for Toxicity).[7] National Library of Medicine. Link
Sigma-Aldrich. (2023).[1] Safety Data Sheet for 2-Bromo-3-methoxypyridine (Structural Analog).Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Subject: Chemical Procurement, Quality Control, and Synthetic Validation
Target Audience: Medicinal Chemists, Radiochemists, and Procurement Specialists
Executive Summary: The Criticality of Purity
2-Bromo-3-(pyridin-2-ylmethoxy)pyridine (CAS: 1065484-77-6 ) is a specialized heterocyclic building block. It serves as a pivotal intermediate in the synthesis of metabotropic glutamate receptor (mGluR) ligands and is a structural precursor for various Positron Emission Tomography (PET) radiotracers.
In drug development, the 2-bromo handle is typically utilized for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (
). Consequently, the purity of this starting material is non-negotiable. Trace impurities—specifically N-alkylated isomers or transition metal scavengers—can poison sensitive catalysts or result in inseparable isomeric byproducts in late-stage radio-synthesis.
This guide outlines the sourcing landscape, defines Critical Quality Attributes (CQAs), and provides a self-validating Quality Control (QC) protocol to ensure downstream experimental success.
The Supply Landscape: Vendor Selection Strategy
Unlike commodity chemicals, this intermediate is often "made-to-order" or held in low stock by boutique synthesis houses. Suppliers generally fall into three tiers.
Tier 1: Global Catalog Aggregators (High Reliability / Higher Cost)
These vendors verify stock and often perform in-house QC before shipping.
Apollo Scientific: Known for extensive heterocyclic inventory.[1]
Combi-Blocks: Excellent for pyridine derivatives; often provides NMR data online.
Enamine: Largest stock of building blocks; high probability of "on-the-shelf" availability.
Tier 2: Specialized Synthesis Houses (Variable Lead Time)
Alchem Pharmtech: US-based, often lists specific CAS numbers for medicinal chemistry intermediates.
ChemicalBook / MolPort: Aggregators that connect buyers to smaller labs. Risk:[2] Requires strict independent validation of the Certificate of Analysis (CoA).
If the compound is out of stock, it must be synthesized. The cost-benefit analysis favors custom synthesis when purity requirements exceed 98% (HPLC) or when multi-gram quantities are needed for GLP tox studies.
Table 1: Vendor Risk & Mitigation Profile
Supplier Tier
Typical Purity Claim
Primary Risk Factor
Mitigation Strategy
Global Catalog (e.g., Apollo, Enamine)
>95% or >97%
Batch-to-batch variation in salt forms (HCl vs. Free Base).
Request CoA before purchase; confirm salt stoichiometry.
Aggregators (e.g., MolPort)
>95%
"Ghost Stock" (listing exists, product does not).
Require "Proof of Stock" (photo of vial or recent LC-MS) before PO.
Custom Synthesis
>98%
Process impurities (Pd residues, N-alkyl isomers).
Specify "No Palladium" route or define Pd limits (<10 ppm).
Technical Deep Dive: Synthesis & Impurity Profiling
To validate a supplier's product, one must understand how it is made. The dominant synthetic route involves the O-alkylation of 2-bromo-3-hydroxypyridine.
The Regio-Selectivity Challenge
The reaction of 2-bromo-3-hydroxypyridine with 2-(chloromethyl)pyridine is a classic ambident nucleophile problem. The pyridine nitrogen competes with the hydroxyl oxygen for the alkylating agent.
The N-alkylated impurity is chemically similar to the product but lacks the aromaticity of the pyridine ring A, often leading to different solubility and reactivity profiles.
Visualization: Synthesis & Impurity Pathway
Figure 1: The bifurcation of the alkylation reaction. Suppliers using non-optimized conditions (e.g., wrong base or temperature) may supply material contaminated with the N-alkylated pyridone.
Quality Assurance Protocol (SOP)
Upon receipt of the material, the following "Self-Validating" protocol must be executed. Do not rely solely on the vendor's CoA.
Step 1: Visual Inspection & Solubility
Specification: Off-white to pale yellow solid.
Red Flag: Dark brown or gummy texture indicates oxidative degradation or residual DMF solvent.
Solubility Check: Dissolve 5 mg in
. Turbidity suggests inorganic salts () or the HCl salt form if the free base was ordered.
Step 2: 1H-NMR Validation (The "Fingerprint")
Run a standard proton NMR in
. Focus on the diagnostic peaks to rule out the N-alkylated impurity.
Region (ppm)
Feature
Diagnostic Value
5.2 - 5.4
Singlet (2H)
(Ether Methylene). This is the key anchor. If split or shifted significantly (>0.5 ppm), suspect N-alkylation.
8.5 - 8.7
Doublet (1H)
-proton of the Pyridine ring (next to Nitrogen).
7.0 - 8.0
Multiplets
Aromatic region. Integration must sum to exactly 7 protons (3 on Ring A, 4 on Ring B).
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% to 95% ACN over 15 mins.
Detection: UV at 254 nm and 280 nm.
Acceptance Criteria:
Main peak area > 97%.
No single impurity > 1%.
Note: The N-alkylated isomer often elutes earlier than the O-alkylated product due to higher polarity.
Handling and Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is generally stable, but the C-Br bond is light-sensitive over long periods.
Hygroscopicity: If supplied as a Hydrochloride salt, it will be hygroscopic. Store in a desiccator.
References
National Institutes of Health (PMC). "Process Development and Synthesis of Process-Related Impurities... (Bromination and Alkylation logic)." PMC Articles. [Link]
difference between 2-Bromo-3-methoxypyridine and pyridinylmethoxy derivatives
Topic: Difference Between 2-Bromo-3-methoxypyridine and Pyridinylmethoxy Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Core D...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Difference Between 2-Bromo-3-methoxypyridine and Pyridinylmethoxy Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Distinction
In medicinal chemistry, the precise arrangement of heteroatoms defines the electronic and steric landscape of a drug candidate. This guide delineates the critical differences between 2-Bromo-3-methoxypyridine , a specific halogenated building block, and pyridinylmethoxy derivatives , a broader class of pharmacophores characterized by a methylene linker.
The distinction is not merely semantic but functional:
2-Bromo-3-methoxypyridine (CAS 24100-18-3): A core scaffold used as an electrophile in cross-coupling reactions. The methoxy group is directly attached to the pyridine ring (
), donating electron density via resonance.
Pyridinylmethoxy Derivatives: A structural motif (
) where the oxygen is separated from the pyridine ring by a methylene spacer. This insulates the ring from resonance effects and extends the pharmacophore's reach, often used to target surface pockets on proteins (e.g., Hemoglobin).
Structural & Electronic Properties[1][2]
The fundamental difference lies in the connectivity of the oxygen atom relative to the pyridine ring, which dictates reactivity and binding affinity.
2-Bromo-3-methoxypyridine (The Scaffold)[1][3][4][5]
Structure: A pyridine ring substituted at C2 with Bromine and C3 with a Methoxy group.[1][2][3][4][5][6][7][8]
Electronic Effect: The C3-methoxy group acts as a strong Electron Donating Group (EDG) via resonance, increasing electron density at the ortho (C2, C4) and para (C6) positions. However, the inductive withdrawal of the nitrogen atom and the bromine at C2 creates a unique "push-pull" system.
Role: The C2-Bromine is highly activated for oxidative addition by Palladium (Pd), making this molecule a premier substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][7]
Electronic Effect: The methylene bridge breaks the conjugation between the oxygen lone pairs and the pyridine
-system. The pyridine ring acts primarily as an electron-deficient aromatic system (inductive electron withdrawal) rather than a resonance partner.
Role: Used to modulate lipophilicity (
), solubility, and to bridge binding domains. The nitrogen lone pair remains available for H-bonding or salt formation without interference from the ether oxygen.
Comparative Data Table
Feature
2-Bromo-3-methoxypyridine
Pyridinylmethoxy Derivatives
Connectivity
Pyridine-O-Me (Direct)
Pyridine-CH₂-O-R (Spacer)
Electronic Mode
Resonance Donor (+M)
Inductive/Steric
Primary Reactivity
Electrophile (C2-Br displacement)
Nucleophile (Pyridine N) or Stable Linker
Metabolic Liability
O-Dealkylation (CYP450)
Benzylic Oxidation / N-Oxidation
Key Application
Synthesis of Kinase Inhibitors (e.g., AXL)
Antisickling Agents, PPIs
Bond Length (C-O)
~1.36 Å ( hybridized)
~1.43 Å ( hybridized)
Synthetic Utility & Reactivity Profiles[6][7][10]
Reactivity of 2-Bromo-3-methoxypyridine
This molecule is a "linchpin" intermediate. The steric bulk of the C3-methoxy group directs catalysis and prevents unwanted chelation, while the C2-bromide allows for modular attachment of aryl or heteroaryl groups.
Key Transformations:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 2-aryl-3-methoxypyridines.
Lithium-Halogen Exchange: Treatment with
-BuLi generates the C2-lithiated species, which can trap electrophiles (aldehydes, ).
Reactivity of Pyridinylmethoxy Derivatives
These are typically the result of a synthesis rather than a starting material. The formation usually involves a Williamson ether synthesis or Mitsunobu reaction.
Key Stability Concerns:
Acid Sensitivity: The ether linkage is generally stable, but the pyridine nitrogen can be protonated, altering the solubility profile.
Benzylic Oxidation: The methylene group (
) adjacent to the pyridine is susceptible to metabolic oxidation to the ketone or carboxylic acid.
Visualizing the Divergence
The following diagram illustrates the divergent workflows: using 2-Bromo-3-methoxypyridine as a starting block versus installing a pyridinylmethoxy group as a feature.
Figure 1: Decision tree comparing the synthetic utility of the 2-Br-3-OMe scaffold versus the pyridinylmethoxy pharmacophore installation.
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-3-methoxypyridine
Objective: Methylation of 2-bromo-3-pyridinol to generate the core scaffold.
Dissolution: In a flame-dried round-bottom flask, dissolve 2-bromo-3-pyridinol (5.0 g, 28.7 mmol) in anhydrous DMF (50 mL).
Deprotonation: Add
(7.9 g, 57.4 mmol) in one portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. Note: The solution typically turns yellow.
Methylation: Cool the mixture to 0°C. Add MeI (4.5 g, 31.6 mmol) dropwise via syringe to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (
). Wash combined organics with brine () to remove DMF.
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Validation:
NMR () should show a singlet at ppm (OMe) and characteristic pyridine protons.
Protocol B: Installation of a Pyridinylmethoxy Group
Objective: Attaching a pyridine ring via a methylene linker to a phenol core (General Procedure).
(2.5 mmol) in ACN (10 mL). Stir at ambient temperature for 15 minutes.
Coupling: Add 2-(chloromethyl)pyridine hydrochloride (1.2 mmol). Note: The hydrochloride salt requires excess base to neutralize.
Heating: Reflux the mixture at 80°C for 4-6 hours. The reaction follows an
mechanism; heating overcomes the steric barrier.
Workup: Cool to room temperature. Filter off the inorganic salts.[4] Concentrate the filtrate.
Purification: Dissolve residue in DCM, wash with water. Purify via flash chromatography.
Outcome: The product will contain the
linkage, confirmed by a singlet (2H) at ppm in NMR.
Medicinal Chemistry Applications
2-Bromo-3-methoxypyridine in Kinase Inhibitors
This scaffold is ubiquitous in the design of type I and II kinase inhibitors. The methoxy group at C3 often occupies a specific hydrophobic pocket or acts as a "gatekeeper" residue interaction point, while the C2 position is coupled to the hinge-binding motif.
Example: Synthesis of AXL receptor tyrosine kinase inhibitors often utilizes this core to establish the biaryl geometry required for selectivity [1].
Pyridinylmethoxy in Antisickling Agents
The pyridinylmethoxy group is a hallmark of "second-generation" antisickling aldehydes (e.g., INN-312 analogs).[9]
Mechanism: The pyridine nitrogen can form hydrogen bonds or salt bridges with surface residues of Hemoglobin (Hb), while the methylene spacer allows the ring to reach into the
-cleft or interact with the F-helix [2].
SAR Insight: Ortho-substitution of the pyridinylmethoxy group relative to the aldehyde pharmacophore has been shown to maximize potency by stabilizing the R-state of Hb [3].[10]
References
National Institutes of Health (NIH). (2018). Rational Design of Pyridyl Derivatives of Vanillin for the Treatment of Sickle Cell Disease. PMC. Retrieved from [Link]
ResearchGate. (2020). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters. Retrieved from [Link]
Physical Properties and Synthetic Utility of Pyridine Ether Building Blocks
A Technical Guide for Medicinal Chemistry and Drug Discovery Executive Summary Pyridine ethers (alkoxypyridines) represent a privileged scaffold in modern drug discovery, offering a strategic advantage over their benzeno...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemistry and Drug Discovery
Executive Summary
Pyridine ethers (alkoxypyridines) represent a privileged scaffold in modern drug discovery, offering a strategic advantage over their benzenoid counterparts. By introducing a nitrogen atom into the aromatic ring, these building blocks allow for precise modulation of lipophilicity (LogP), aqueous solubility, and metabolic stability. This guide analyzes the physicochemical distinctions between 2-, 3-, and 4-alkoxypyridines, details the electronic underpinnings of their reactivity, and provides validated protocols for their synthesis.
Part 1: The Physicochemical Landscape
The position of the ether linkage relative to the pyridine nitrogen drastically alters the molecule's physical properties. Understanding these differences is critical for lead optimization.
Comparative Property Table
The following data illustrates the divergence in properties between pyridine isomers and the benzene analog (anisole).
Property
Anisole (Benzene analog)
2-Methoxypyridine
3-Methoxypyridine
4-Methoxypyridine
pKa (Conjugate Acid)
N/A (Neutral)
3.3
4.9
6.6
LogP (Octanol/Water)
~2.1
1.4
0.9 - 1.2
1.2
Dipole Moment (D)
1.25
1.20
2.30
3.00
Boiling Point (°C)
154
142
178
190
Electronic Effect
Donor (Resonance)
Inductive Withdrawal
Inductive/Resonance Balance
Strong Donor (Resonance)
Basicity and Ionization (The pKa Divergence)
The basicity of the pyridine nitrogen is the single most important variable affecting the pharmacokinetic profile of these building blocks.
2-Alkoxypyridines (pKa ~3.3): The proximity of the electronegative oxygen atom to the ring nitrogen exerts a strong inductive electron-withdrawing effect (-I) . This destabilizes the protonated pyridinium cation, significantly lowering the pKa compared to unsubstituted pyridine (pKa 5.2). Implication: These are less likely to be ionized at physiological pH (7.4), improving membrane permeability.
3-Alkoxypyridines (pKa ~4.9): The oxygen is in a meta relationship to the nitrogen. The inductive effect is weaker, and resonance effects are negligible at this position. The basicity remains comparable to the parent pyridine.
4-Alkoxypyridines (pKa ~6.6): The oxygen lone pair can donate electron density into the ring via resonance (+M) , which stabilizes the positive charge on the protonated nitrogen. This makes 4-alkoxypyridines significantly more basic than pyridine.[1] Implication: These are highly likely to be ionized in the lysosome (pH 4.5-5.0), potentially leading to lysosomal trapping.
Part 2: Structural Dynamics & Electronic Effects
Conformational Preference: The Anomeric Effect
In 2-alkoxypyridines, the rotation around the C(ring)-O bond is not free. These molecules exhibit a strong preference for the s-trans (anti-periplanar) conformation.
Mechanism: In the s-cis conformation, the lone pair on the pyridine nitrogen and the lone pairs on the ether oxygen are in close proximity, creating severe dipole-dipole repulsion.
Result: The alkyl group orients itself away from the ring nitrogen (s-trans) to minimize this repulsion.
Drug Design Impact: When docking 2-alkoxypyridine ligands into protein pockets, the s-trans conformation should be treated as the bioactive low-energy state. Forcing an s-cis conformation incurs an energy penalty of approximately 3-5 kcal/mol.
Dipole Moments and Solubility
The vector sum of the ring dipole and the ether dipole dictates polarity.
2-Isomer: Dipoles partially cancel (lower net dipole), leading to lower boiling points and slightly higher lipophilicity than the 3-isomer.
4-Isomer: Dipoles are additive, creating a highly polar molecule with a high boiling point and increased water solubility.
Part 3: Synthetic Methodologies & Purification
The synthesis of pyridine ethers is strictly governed by the electronic nature of the ring positions. A "one-size-fits-all" approach fails here.
Synthesis Decision Tree
The following logic flow dictates the optimal synthetic route based on the target substitution pattern.
Figure 1: Strategic decision tree for selecting the synthesis route based on the electronic activation of the pyridine ring.
Protocol A: SNAr for 2- and 4-Alkoxypyridines
Applicability: 2-fluoropyridines, 2-chloropyridines, 4-chloropyridines.
Mechanism: Addition-Elimination via a Meisenheimer complex.
Step-by-Step Methodology:
Preparation: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous THF or DMF (0.5 M concentration relative to substrate).
Activation: Cool to 0°C. Dropwise add the alcohol (1.1 equiv). Stir for 15-30 minutes until H2 evolution ceases (formation of the alkoxide).
Substitution: Add the 2-halopyridine (1.0 equiv) either neat or as a solution in THF.
Reaction: Allow to warm to room temperature.
Note: 2-Fluoropyridines react at RT within 1-2 hours. 2-Chloropyridines may require heating to 60°C.
Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with water (3x) to remove DMF. Dry over Na2SO4.
Validation: 1H NMR will show a characteristic upfield shift of the ring protons adjacent to the ether linkage due to the shielding effect of the alkoxy group.
Protocol B: Chan-Lam Coupling for 3-Alkoxypyridines
Applicability: 3-hydroxypyridines coupling with aryl/alkyl boronic acids. SNAr fails here due to lack of electron deficiency.
Step-by-Step Methodology:
Charging: To a reaction vial, add 3-hydroxypyridine (1.0 equiv), Aryl/Alkyl Boronic Acid (1.5 - 2.0 equiv), and Copper(II) Acetate [Cu(OAc)2] (0.1 - 1.0 equiv depending on substrate difficulty).
Solvent/Base: Add Dichloromethane (DCM) or Methanol (MeOH) [0.2 M]. Add Pyridine (2.0 equiv) or Triethylamine (TEA) as the base.
Atmosphere:Critical Step: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II). Do not degas. Attach a drying tube or leave open to air (with a loose cap).
Reaction: Stir vigorously at room temperature for 16-24 hours.
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with MeOH/DCM. Concentrate the filtrate.
Purification: Flash chromatography is usually required to separate the product from excess boronic acid.
Part 4: Application in Drug Discovery[2]
Bioisosterism and Solubility
Replacing a phenyl ether with a pyridine ether is a standard "solubility fix" in lead optimization. The pyridine nitrogen:
Lowers LogP: Reduces non-specific binding and improves aqueous solubility.
Accepts H-bonds: The nitrogen lone pair can interact with water or specific residues (e.g., Ser, Thr) in the binding pocket.
Metabolic Stability
Pyridine ethers are generally more metabolically stable than their benzene analogs.
Oxidation Blockade: The electron-deficient nature of the pyridine ring (especially at C2/C4) makes it resistant to CYP450-mediated oxidation compared to the electron-rich phenyl ring.
N-Oxide Formation: A potential metabolic liability is the formation of Pyridine N-oxide. This is more common in electron-rich pyridines (3-alkoxy) than in electron-deficient ones (2-alkoxy).
Figure 2: Impact of pyridine ether incorporation on ADME properties.
References
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. [Link]
Qiao, J. X., et al. (2008). "Achieving Structural Diversity using the Chan-Lam Coupling Reaction." Organic Letters. [Link]
Reichardt, C. (2003).[2] "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. [Link]
PubChem. (2024).[3] "2-Methoxypyridine Compound Summary." National Library of Medicine. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine PubChem CID and SMILES
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Structural Logic, Synthesis, and Medicinal Chemistry Applications[1]
Executive Summary
The compound 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine (CAS: 1065484-77-6) represents a privileged scaffold in medicinal chemistry, characterized by a bis-heterocyclic ether architecture.[1] Its structure combines a reactive 2-bromopyridine moiety—serving as an electrophilic handle for palladium-catalyzed cross-couplings—with a pyridin-2-ylmethoxy side chain, a pharmacophore frequently associated with kinase inhibition and radioligand binding profiles.[1]
This guide provides a definitive technical analysis of the compound’s physicochemical identity, validated synthetic methodologies, and its strategic utility in drug discovery workflows.[1][2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The precise identification of this compound relies on its isomeric structure. Unlike its para- or meta-substituted analogs, the ortho-bromo positioning adjacent to the ether linkage creates specific steric and electronic environments crucial for regioselective functionalization.[1]
Parameter
Data / Value
IUPAC Name
2-Bromo-3-(pyridin-2-ylmethoxy)pyridine
CAS Registry Number
1065484-77-6
PubChem CID
Search via SMILES (Specific entry varies by vendor)
Generated from SMILES:[1][3][4][5][6][7][8][9]UYZMPQZJIXYJOS-UHFFFAOYSA-N
LogP (Predicted)
~2.3 (Moderate Lipophilicity)
H-Bond Acceptors
3 (2 Pyridyl nitrogens, 1 Ether oxygen)
Technical Note on SMILES: The string Brc1ncccc1OCc2ccccn2 explicitly defines the connectivity: a bromine atom at position 2 of the first pyridine ring, with the methoxy bridge connecting position 3 of the first ring to position 2 of the second pyridine ring.
Structural Logic & Retrosynthetic Analysis[1]
To understand the utility of this scaffold, one must analyze its reactive centers.[1] The molecule is designed with orthogonal reactivity in mind:
The "Warhead" (C-Br Bond): The bromine at the C2 position of the pyridine ring is highly activated for nucleophilic aromatic substitution (
) and metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent ring nitrogen.[1]
The "Anchor" (Ether Linkage): The ether bond is chemically stable under basic cross-coupling conditions, allowing the pyridin-2-ylmethoxy group to remain intact while the bromine handle is derivatized.[1]
Visualization: Functionalization Logic
The following diagram illustrates the logical flow from starting materials to downstream functionalization.
Caption: Retrosynthetic workflow showing the convergence of precursors to the target scaffold and divergent downstream applications.[1]
Validated Synthetic Protocol
The synthesis follows a classical Williamson Ether Synthesis .[1] The choice of base and solvent is critical to prevent N-alkylation (a common side reaction in pyridones/hydroxypyridines) and favor O-alkylation.[1]
Activation: In a dried round-bottom flask under inert atmosphere (
), dissolve 2-bromo-3-hydroxypyridine in anhydrous DMF. Add . Stir at Room Temperature (RT) for 30 minutes.
Causality: This deprotonates the hydroxyl group, generating the phenoxide-like anion.[1] Cesium is preferred over potassium in difficult substrates due to the "cesium effect" which enhances solubility and nucleophilicity.
Workup: Cool to RT. Dilute with water (precipitation often occurs).[1] Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMF.[1] Dry over
Target: The bis-pyridine ether structure mimics the core of several nicotinic acetylcholine receptor (nAChR) ligands and mGluR5 modulators.[1]
B. Kinase Inhibitor Scaffolds
The ether linkage provides rotational freedom allowing the two pyridine rings to adopt conformations suitable for binding in the ATP-binding pocket of kinases.[1]
Protocol: Suzuki coupling at the 2-position allows the attachment of solubilizing groups or hinge-binding motifs.[1]
C. Metal Coordination Chemistry
The N-C-C-O-C-C-N motif acts as a potential multidentate ligand. The nitrogen atoms on the pyridine rings can chelate transition metals, making this compound useful in designing metallodrugs or catalytic complexes.[1]
Safety & Handling (E-E-A-T)
Hazard Identification: As a halogenated pyridine, this compound is likely Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1]
Storage: Store in a cool, dry place under inert gas. The ether linkage is stable, but the alkyl bromide precursor (if unreacted) is a lachrymator.[1]
Disposal: Halogenated organic waste streams.
References
ChemicalBook. (n.d.).[1] 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine Product Properties & CAS 1065484-77-6.[1] Retrieved from [1]
PubChem. (n.d.).[1][3][4] Compound Summary for Pyridine Derivatives (General Search). National Library of Medicine.[1] Retrieved from [1]
Sigma-Aldrich. (n.d.).[1] 2-Bromo-3-hydroxypyridine (Precursor Data). Retrieved from [1]
ResearchGate. (2019).[1][7] Discussions on Pyridine Ether Synthesis Protocols. Retrieved from
Application Note: Strategic Utilization of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine in Kinase Inhibitor Design
Part 1: Strategic Rationale & Structural Logic The "Privileged Scaffold" Concept In the landscape of kinase inhibitor discovery, the 2-bromo-3-alkoxypyridine core represents a "privileged scaffold"—a molecular framework...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Rationale & Structural Logic
The "Privileged Scaffold" Concept
In the landscape of kinase inhibitor discovery, the 2-bromo-3-alkoxypyridine core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Specifically, 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine offers a unique geometry for Type I and Type II kinase inhibitors.
The Warhead (C2-Bromine): The bromine at the C2 position is a versatile electrophile. It serves as the gateway for installing the "hinge-binding" motif (via C-N coupling) or extending into the hydrophobic pocket (via C-C coupling).
The Ortho-Alkoxy Effect: The substituent at C3 (pyridin-2-ylmethoxy) is not merely passive.
Conformational Locking: The ether oxygen often forms an intramolecular hydrogen bond or dipole interaction with the pyridine nitrogen, pre-organizing the molecule for binding.
Solvent Front Interaction: The pendant pyridine ring (from the methoxy group) can extend towards the solvent front or interact with the ribose-binding pocket, improving solubility and selectivity profiles.
Mechanistic Causality in Synthesis
Synthesizing this scaffold requires navigating the ambident reactivity of 3-hydroxypyridines (O- vs. N-alkylation) and overcoming steric hindrance during subsequent cross-couplings. The bulky alkoxy group at C3 creates significant steric pressure on the C2-bromide, necessitating the use of specialized phosphine ligands (e.g., XPhos, SPhos) during catalytic functionalization.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Selective O-alkylation of 2-bromo-3-hydroxypyridine.
Preparation: Charge a flame-dried round-bottom flask with 2-bromo-3-hydroxypyridine and
in anhydrous DMF under atmosphere. Stir at RT for 30 mins to form the phenoxide anion.
Addition: Add KI, followed by the portion-wise addition of 2-(chloromethyl)pyridine HCl.
Reaction: Heat the mixture to 60°C for 4-6 hours.
Critical Checkpoint: Monitor by LCMS. Avoid overheating (>80°C) to prevent N-alkylation byproducts (pyridones).
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) and brine () to remove DMF.
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). The O-alkylated product typically elutes before the N-alkylated impurity.
Protocol B: Divergent Functionalization (The "Fork in the Road")
Once the core is synthesized, the path diverges based on the inhibitor design strategy.
Path 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Extending the scaffold into the hydrophobic back-pocket.
Ligand:XPhos or BrettPhos (4 mol%) - Essential to overcome the steric hindrance of the C3-alkoxy group.
Base:
or NaOtBu (1.5 equiv)
Solvent: Toluene or t-BuOH (Anhydrous)
Procedure:
Pre-complex the Catalyst/Ligand in solvent for 5 mins under Argon.
Add Scaffold, Amine, and Base.
Heat at 100°C overnight in a sealed tube.
Note: If conversion is low, switch to Pd-PEPPSI-IPr precatalyst.
Part 3: Data & Visualization
Decision Matrix for Optimization
Use this table to troubleshoot low yields during the coupling steps.
Parameter
Standard Condition
Optimization for Steric Bulk (C3-Alkoxy)
Rationale
Ligand (Suzuki)
SPhos or PCy3
Electron-rich, bulky ligands facilitate oxidative addition on hindered substrates.
Ligand (Buchwald)
BINAP
XPhos or BrettPhos
"Dialkylbiaryl" ligands prevent Pd-dimer formation and boost reductive elimination.
Base
or
Stronger inorganic bases improve transmetallation rates in heteroaryl systems.
Solvent
DMF
1,4-Dioxane or t-Amyl Alcohol
Non-coordinating solvents often reduce catalyst poisoning by the pyridine nitrogen.
Synthesis Workflow Diagram
Caption: Divergent synthesis workflow starting from the O-alkylation of 2-bromo-3-hydroxypyridine, leading to two distinct kinase inhibitor classes via Palladium-catalyzed cross-coupling.
References
Preparation of 2-bromo-3-methoxypyridine (Analogous Protocol):
Synthesis of 2-bromo-3-methoxypyridine. PrepChem.
[Link]
Suzuki Coupling on 2-Bromopyridines:
Suzuki Reaction Conditions and Protocols. Common Organic Chemistry.
[Link]
Buchwald-Hartwig Amination of Pyridines:
A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of Organic Chemistry (via NIH/PubMed).
[Link]
Kinase Inhibitor Design Principles (Pyridine Scaffolds):
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors.[2] Angewandte Chemie (via PubMed).
[Link]
General Buchwald-Hartwig Methodology:
Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts.
[Link]
Executive Summary The coupling of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine presents a distinct challenge in medicinal chemistry. Unlike standard aryl halides, this substrate contains a "pincer-like" motif—a pyridine nitr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The coupling of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine presents a distinct challenge in medicinal chemistry. Unlike standard aryl halides, this substrate contains a "pincer-like" motif—a pyridine nitrogen proximal to an ether oxygen and a pendant pyridine ring. This structure creates a high risk of catalyst poisoning via chelation, where the substrate acts as a tridentate or bidentate ligand, sequestering the palladium and arresting the catalytic cycle.
This Application Note details a validated protocol to overcome these electronic and steric barriers. By utilizing bulky, electron-rich Buchwald ligands (specifically XPhos or SPhos ) and pre-catalyst architectures, we prevent substrate coordination and facilitate oxidative addition at the sterically hindered C2 position.
Mechanistic Analysis & Challenge Definition
The "Chelation Trap"
Standard catalysts like
or typically fail with this substrate. The mechanism of failure is competitive binding. The 3-(pyridin-2-ylmethoxy) group places a donor nitrogen and oxygen atom in varying proximity to the metal center.
Standard Pathway: Pd(0) coordinates to the
-system or undergoes oxidative addition at the C-Br bond.
Deactivation Pathway: The pyridine nitrogen (N1) and the ether oxygen (or the pendant pyridine N) displace the phosphine ligands, forming a stable, catalytically inactive metallocycle (The "Chelation Trap").
Visualization of Catalyst Deactivation
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the thermodynamic sink caused by substrate chelation.
Figure 1: Kinetic competition between productive oxidative addition (Green) and catalyst poisoning via chelation (Red).
Recommended Protocols
Based on the structural analysis, two methods are proposed. Method A is the "Gold Standard" for high yield and difficult substrates. Method B is a cost-effective alternative for initial screening.
Method A: The High-Performance Protocol (Buchwald G3/G4 System)
This method utilizes XPhos Pd G3/G4 . The bulky biaryl phosphine (XPhos) creates a "roof" over the palladium center, physically blocking the approach of the substrate's nitrogen atoms while accelerating oxidative addition into the hindered C-Br bond.
Parameter
Condition
Rationale
Catalyst
XPhos Pd G3 (2–5 mol%)
Pre-catalyst ensures accurate Pd:L ratio and rapid activation. XPhos prevents N-chelation.
Solvent
1,4-Dioxane : Water (4:1)
Aqueous component is critical for boronic acid activation; Dioxane solubilizes the ether substrate.
Base
(2.0 - 3.0 equiv)
Mild base minimizes hydrolysis of the ether linkage while sufficiently activating the boronate.
Temperature
80°C – 100°C
High temperature is required to overcome the steric barrier at the ortho-position.
Time
2 – 4 Hours
Fast conversion expected; prolonged heating may lead to protodeboronation of the partner.
Method B: The "Anhydrous" Alternative (For Hydrolysis-Prone Partners)
If the coupling partner (e.g., a 2-pyridyl boronate) is unstable in water, use this anhydrous protocol.
Parameter
Condition
Rationale
Catalyst
(2 mol%) + SPhos (4-8 mol%)
SPhos is exceptionally stable and active for heteroaryl chlorides/bromides.
Solvent
Toluene or n-Butanol
Non-aqueous (or alcoholic) media reduces hydrolytic side reactions.
Base
CsF (2.5 equiv) or
Fluoride activation (CsF) allows transmetallation without water.
Temperature
100°C
Required for anhydrous activation.
Step-by-Step Experimental Procedure (Method A)
Phase 1: Reaction Setup
Vial Preparation: Charge a microwave vial or round-bottom flask with a magnetic stir bar.
Scavenging: Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) resin (0.5 equiv w/w relative to catalyst) and stir for 30 minutes. This pulls Pd out of the pyridine product.
Extraction: Dilute with EtOAc, wash with Brine (x2).
Purification: Dry organic layer over
, concentrate, and purify via Flash Column Chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Workflow Visualization
Figure 2: Optimized experimental workflow ensuring catalyst removal and high purity.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Conversion (Starting Material Remains)
Catalyst Poisoning
Switch to XPhos or BrettPhos . Increase catalyst loading to 5-10 mol%.
Protodeboronation (Boronic acid loses B)
Hydrolysis of Partner
Switch to Method B (Anhydrous CsF). Use Boronic Ester (BPin) instead of Acid.
Homocoupling of Halide
Oxidation of Pd
Ensure rigorous degassing. Add reaction solvent after purging solids.
Product stuck on column
Pyridine interaction
Add 1% Triethylamine (TEA) to the eluent to deactivate silica acidic sites.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Halides."[2] Journal of the American Chemical Society, 2007.[3][4] (Validates XPhos for heteroaryl chlorides/bromides).
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1][4] Chemical Reviews, 1995.[4] (Foundational mechanism).
Sigma-Aldrich (Merck). "Buchwald Phosphine Ligands User Guide." (Protocols for G3/G4 precatalysts).
Organic Chemistry Portal. "Suzuki Coupling - Recent Literature and Protocols." (General reaction conditions).
using 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine in Medicinal Chemistry Executive Summary This guide details the synthetic utility and handling of 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine in Medicinal Chemistry
Executive Summary
This guide details the synthetic utility and handling of 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine (CAS: 1065484-77-6), a privileged bi-heteroaryl ether scaffold. Structurally, this intermediate bridges two pyridine rings via a flexible oxymethyl linker, offering a unique combination of electronic properties and chelating potential.
It is primarily employed in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , Type II Kinase Inhibitors , and Allosteric GPCR Modulators . Its value lies in the 2-bromo "warhead," which serves as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ether-linked pyridine moiety acts as a stable pharmacophore for hydrogen bonding or metal chelation within the target protein's active site.
Chemical Profile & Structural Logic
Property
Specification
IUPAC Name
2-Bromo-3-(pyridin-2-ylmethoxy)pyridine
CAS Number
1065484-77-6
Molecular Formula
C₁₁H₉BrN₂O
Molecular Weight
265.11 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
The molecule's design is not arbitrary; it addresses specific medicinal chemistry challenges:
The 2-Bromo Position: Located alpha to the pyridine nitrogen, this bond is electronically activated for oxidative addition by Pd(0) catalysts, facilitating rapid C-C or C-N bond formation.
The Ether Linker: Unlike rigid amide or ester linkers, the -O-CH₂- spacer introduces rotational freedom, allowing the distal pyridine ring to adopt an optimal conformation for π-π stacking or dipole interactions in the binding pocket.
Bidentate Chelation: The two pyridine nitrogens can coordinate with metal ions (e.g., Zn²⁺ in metalloproteases) or form water-mediated hydrogen bond networks.
Application Workflow: Synthesis & Utilization
The following workflow illustrates the generation of this intermediate and its downstream conversion into a bioactive pharmacophore.
Visualizing the Pathway
Figure 1: Synthetic pathway from precursors to the target intermediate and downstream diversification.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine
Objective: Selective O-alkylation while avoiding N-alkylation side products.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-hydroxypyridine (10.0 g, 57.5 mmol) in anhydrous DMF (100 mL).
Base Addition: Add K₂CO₃ (19.9 g, 144 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
Why? This deprotonates the hydroxyl group (pKa ~8.5), generating the pyridin-3-olate anion. Pre-stirring ensures complete deprotonation before introducing the electrophile.
Charge a reaction vial with the Target Intermediate (265 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).
Add Dioxane (4 mL) and Water (1 mL). Degas by bubbling N₂ for 5 minutes.
Add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).
Seal and heat to 90°C for 12 hours.
Validation: LC-MS should show complete consumption of the bromide (M+H 265/267 pattern disappears) and formation of the biaryl product.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
N-Alkylation (Side Product)
Reaction temperature too high (>80°C) or solvent polarity favors N-attack.
Maintain T < 65°C. Ensure K₂CO₃ is used (favors O-alkylation over N-alkylation compared to Cs₂CO₃ or NaH in this specific substrate).
Incomplete Reaction
Moisture in DMF or degraded electrophile.
Use anhydrous DMF. 2-picolyl chloride is hygroscopic; dry it or use fresh commercial HCl salt.
Emulsion during Workup
Presence of residual DMF or pyridine oligomers.
Wash organic layer with 5% LiCl solution (removes DMF effectively).
Safety & Handling
Lachrymator Warning: The precursor, 2-(chloromethyl)pyridine, is a potent lachrymator and skin irritant. Handle only in a functioning fume hood.
Pyridine Toxicity: Pyridine derivatives can be hepatotoxic and affect the central nervous system. Wear nitrile gloves and safety goggles.
Waste Disposal: Aqueous waste from the reaction contains pyridine salts and must be disposed of as hazardous basic organic waste.
References
General Reactivity of 2-Bromopyridines: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Available at: [Link]
P-CAB Structural Analogs: Potassium-Competitive Acid Blockers (P-CABs): Prazan Derivatives. National Institutes of Health (NIH) / PubChem. Available at: [Link]
Application Note: Buchwald-Hartwig Amination Protocols for Bromo-Pyridine Derivatives
[1][2][3][4] Executive Summary The Buchwald-Hartwig amination of bromo-pyridines presents a unique set of challenges compared to standard aryl halides. The electron-deficient nature of the pyridine ring retards oxidative...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
The Buchwald-Hartwig amination of bromo-pyridines presents a unique set of challenges compared to standard aryl halides. The electron-deficient nature of the pyridine ring retards oxidative addition, while the basic nitrogen atom can coordinate to the palladium center, effectively poisoning the catalyst. This guide provides a scientifically grounded, step-by-step methodology for aminating 2-, 3-, and 4-bromo-pyridines. It moves beyond generic "recipes" to explain the causality of ligand selection, base compatibility, and kinetic control.
The "Pyridine Problem": Mechanistic Challenges
To successfully aminate pyridines, one must understand the competing pathways in the catalytic cycle.
Electronic Deactivation
Oxidative Addition (OA): Electron-deficient arenes (like pyridine) generally undergo OA faster than electron-rich arenes. However, for 2-bromopyridines, the inductive effect creates a highly electrophilic center that can lead to homocoupling or hydrodehalogenation side reactions if the amine nucleophilicity is mismatched.
Reductive Elimination (RE): This is often the rate-determining step (RDS) for bulky ligands like RuPhos. The electron-deficiency of the pyridine ring actually accelerates RE, but only if the intermediate Pd(II) amido complex can form.
Catalyst Poisoning (The Resting State)
The most critical failure mode is the coordination of the pyridine nitrogen to the Pd(0) or Pd(II) species, forming a stable, non-productive complex (σ-coordination). This removes the active catalyst from the cycle.
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) or chelating bisphosphines (e.g., Xantphos) to sterically crowd the metal center, preventing pyridine nitrogen coordination while allowing the oxidative addition of the C-Br bond.
Visualizing the Pathway
The following diagram illustrates the standard cycle versus the "Dead End" poisoning pathway specific to pyridines.
Figure 1: Catalytic cycle distinguishing the productive pathway from the pyridine-coordination "dead end."
Strategic Ligand & Base Selection
Selection is not random; it is dictated by the steric profile of the amine and the position of the bromide.
Promotes OA; prevents bis-arylation of primary amines.
RuPhos
Biaryl Phosphine
Secondary Amines (acyclic/cyclic)
Bulky isopropyl groups facilitate RE; highly resistant to poisoning.
Xantphos
Bisphosphine
Electron-Deficient substrates
Wide bite angle favors RE; rigid backbone prevents chelation to pyridine N.
dppp
Bisphosphine
2-Bromopyridines (volatile amines)
Small bite angle favors OA at hindered 2-position; cost-effective.
Base Selection[3]
NaOtBu: The "workhorse" base. Fast reaction rates. Limitation: Incompatible with electrophilic functional groups (esters, nitriles, nitro).
LiHMDS: Soluble, non-nucleophilic. Ideal for substrates with esters or base-sensitive groups. Often gives higher yields with BrettPhos.
Cs2CO3: Mild, heterogeneous. Used when functional group tolerance is paramount, though reactions are significantly slower.
Decision Logic for Protocol Selection
Figure 2: Decision tree for selecting the optimal catalyst system based on substrate electronics and sterics.
Experimental Protocols
Protocol A: Optimized for Secondary Amines (RuPhos System)
Best for: Morpholine, Piperidine, N-Methylaniline coupling with 2- or 3-bromopyridines.
Reagents:
Aryl Halide (1.0 equiv)
Amine (1.2 equiv)
Pd2(dba)3 (1-2 mol%) or RuPhos Pd G3/G4 Precatalyst (1-2 mol%)
RuPhos (2-4 mol% if using Pd2(dba)3; 1:2 Pd:L ratio)
NaOtBu (1.4 equiv)
Solvent: Toluene (anhydrous) or Dioxane (if >100°C required)
Step-by-Step:
Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with Pd source, Ligand, and NaOtBu.
Note: If using the Precatalyst, no free ligand is strictly necessary, but adding 1 mol% extra free ligand can stabilize the active species.
Solvation: Add anhydrous Toluene (concentration 0.2 M relative to halide).
Substrate Addition: Add the Bromo-pyridine and the Amine.
Liquid reagents: Add via syringe through a septum after sealing the vial.
Solid reagents: Add in step 1.
Reaction: Seal the vial tightly. Heat to 80–100°C for 12–16 hours.
Monitoring: Monitor by LCMS. Look for the disappearance of the bromide. If the reaction stalls (bromide remaining but no progress), do not increase temp; instead, add 0.5 mol% more catalyst.
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: Optimized for Primary Amines (BrettPhos System)
Best for: Aniline, Benzylamine, Alkyl amines coupling with 3-bromopyridines.
Reagents:
Aryl Halide (1.0 equiv)
Amine (1.2 equiv)
BrettPhos Pd G3/G4 Precatalyst (1-3 mol%)
Why Precatalyst? BrettPhos is sensitive to oxidation; the G3/G4 precatalysts are air-stable and ensure rapid initiation.
LiHMDS (2.0 equiv, 1.0 M in THF) or NaOtBu (1.4 equiv)
Note: LiHMDS is preferred for substrates with base-sensitive groups.
Solvent: Dioxane or t-Amyl Alcohol.
Step-by-Step:
Charge: Add the BrettPhos Precatalyst and Aryl Halide to the vial.
Solvent/Base: Add solvent (Dioxane) followed by LiHMDS solution.
Pre-complexation: It is often beneficial to stir Pd(OAc)2 and dppp in Toluene for 10 mins at RT under Argon to form the active yellow catalyst species before adding the base and substrates.
Addition: Add NaOtBu, then the halide and amine.
Sealing: Use a pressure-rated screw-cap vial (e.g., Biotage microwave vial) as volatile amines generate pressure at 80°C.
Reaction: Heat to 80°C . High yields (90%+) are common within 4-6 hours.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning (Pyridine N)
Switch to bulky RuPhos or BrettPhos . Increase temp to 110°C to promote ligand dissociation from "dead" states.
Debromination (Ar-H)
β-Hydride Elimination / Reduction
Switch solvent to Dioxane or Toluene . Avoid alcohols. Ensure solvent is rigorously anhydrous.[5]
Add a second portion of catalyst (0.5 equiv of original loading) after 8 hours.
Ester Hydrolysis
Base incompatibility
Switch from NaOtBu to LiHMDS or Cs2CO3 (requires longer time/higher temp).
References
Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link
Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[6][2][3][4][7][8][9] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link
BenchChem Technical Support. (2025). A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Application Notes. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. Link
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Link
Application Note: Precision Functionalization of C-2 Position in 3-Alkoxypyridines
This Application Note is structured to guide researchers through the precise functionalization of the C-2 position in 3-alkoxypyridines, a scaffold ubiquitous in medicinal chemistry yet notorious for regioselectivity cha...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the precise functionalization of the C-2 position in 3-alkoxypyridines, a scaffold ubiquitous in medicinal chemistry yet notorious for regioselectivity challenges.
Executive Summary & Strategic Analysis
Functionalizing the C-2 position of 3-alkoxypyridines presents a classic "competing director" problem. The C-3 alkoxy group and the pyridine nitrogen (N1) both exert directing effects, but they do not always act in concert.
The Challenge: Standard lithiation (e.g., LDA/THF) often favors the C-4 position due to steric crowding at C-2 (between the N-lone pair and the alkoxy group) and the inherent acidity of the C-4 proton.
The Solution: Accessing the C-2 position requires specific "coordinating bases" that leverage the N1-Li interaction or an indirect activation strategy via N-oxides.
This guide details three validated protocols to override C-4 preference and lock in C-2 selectivity.
Strategic Pathway Map
The following decision tree illustrates the critical divergent pathways for 3-alkoxypyridine functionalization.
Caption: Divergent regioselectivity pathways. Green path indicates the optimal direct lithiation strategy for C-2; Yellow path represents the robust N-oxide indirect method.
Mechanistic Insight: The "Superbase" Effect
To achieve C-2 lithiation directly, one must overcome the steric repulsion between the N-lone pair and the C-3 alkoxy oxygen. Standard bases like LDA are too bulky and sensitive to this crowding, pushing them to deprotonate at C-4.
The Fix: BuLi/LiDMAE Aggregates
The combination of n-butyllithium and lithium 2-(dimethylamino)ethoxide (LiDMAE) forms a unimetallic superbase .
Mechanism: The amino-alkoxide ligand coordinates to the lithium, breaking down the stable n-BuLi hexamers into more reactive dimers/monomers. Crucially, the amino group of LiDMAE coordinates to the pyridine nitrogen, while the alkoxide brings the lithium into precise proximity with the C-2 proton. This "complex-induced proximity effect" (CIPE) overrides the steric barrier, delivering exclusive C-2 functionalization.
Experimental Protocols
Protocol A: Direct C-2 Lithiation (The Superbase Method)
Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Critical Note: Do not use THF as the primary solvent for this specific superbase protocol if possible; hexane enhances the tight ion-pairing required for the directing effect.
Protocol B: N-Oxide Mediated C-2 Halogenation
Best for: Synthesizing 2-chloro or 2-bromo derivatives (precursors for Suzuki/Buchwald couplings).
Selectivity: Exclusive C-2.
Materials:
3-Methoxypyridine N-oxide (prepared via mCPBA oxidation of parent pyridine)
Oxalyl Chloride (1.2 equiv) or POCl3 (neat)
Dichloromethane (DCM) or Toluene
Triethylamine (Et3N) (if using Oxalyl Chloride)
Step-by-Step Procedure (Mild Conditions):
Setup:
Dissolve 3-methoxypyridine N-oxide (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.
Cool to 0 °C .
Activation:
Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO2) will occur.
Stir at 0 °C for 30 minutes, then warm to RT for 1 hour. The active species is the N-chloro-oxypyridinium salt.
Nucleophilic Substitution:
Alternatively, for POCl3 (more robust for scale-up): Dissolve N-oxide in Toluene. Add POCl3 (2.0 equiv). Heat to 90 °C for 4 hours.
Workup:
Pour carefully into ice-water (POCl3 reaction is violent with water). Neutralize with solid Na2CO3.
Extract with DCM.
Protocol C: Pd-Catalyzed Direct C-2 Arylation (N-Oxide Route)
Best for: Biaryl synthesis without pre-halogenation.
Deoxygenation (One-Pot Optional): After cooling, add Zn dust (5 equiv) and saturated NH4Cl, then stir at RT for 2 hours to reduce the N-oxide back to the pyridine.
Comparative Data & Troubleshooting
Table 1: Method Selection Guide
Target Substitution
Recommended Method
Primary Selectivity
Yield (Typical)
Key Limitation
Aldehyde / Silane
Protocol A (DoM)
C-2 (>95%)
65-80%
Requires cryogenic (-78°C) conditions.
Halogen (Cl/Br)
Protocol B (N-Oxide)
C-2 (Exclusive)
85-95%
Requires extra oxidation/reduction steps.
Aryl Group
Protocol C (Pd-Cat)
C-2 (>90%)
60-75%
Steric bulk of aryl bromide can lower yield.
Alkyl Group
Minisci (Modern)
C-2/C-4/C-6 Mix
40-60%
Poor regiocontrol; use Protocol A + Alkyl Iodide instead.
Troubleshooting Guide:
Problem: Significant C-4 product observed during DoM (Protocol A).
Cause: Incomplete formation of LiDMAE aggregate or use of THF which solvates Li+ too strongly, breaking the specific coordination.
Fix: Ensure n-BuLi and DMAE are mixed in Hexane at 0°C for full 30 mins before cooling. Avoid THF.
Problem: Low yield in N-oxide chlorination.
Cause: Decomposition of the unstable N-acyloxy intermediate.
Fix: Switch from Oxalyl Chloride to POCl3/reflux (Boekelheide-like conditions) for higher thermal stability.
References
Gros, P., & Fort, Y. (2010). Metalation of Pyridines with nBuLi-Li-Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.[5] Link
Chen, Y., et al. (2015).[6] Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.[6] Organic Letters.[6] Link
Campeau, L.-C., & Fagnou, K. (2006). Pd-Catalyzed Direct Arylation of Pyridine N-Oxides.[7] Journal of the American Chemical Society.[5] Link
Schlosser, M. (2005). The 2×3 Isomerization ("Halogen Dance") of Halopyridines. Angewandte Chemie International Edition. Link
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link
Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems from 2-Bromo-Pyridine Precursors
Introduction Fused heterocyclic systems containing a pyridine ring are foundational scaffolds in medicinal chemistry, materials science, and agrochemicals.[1] Their rigid, planar structures can interact efficiently with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Fused heterocyclic systems containing a pyridine ring are foundational scaffolds in medicinal chemistry, materials science, and agrochemicals.[1] Their rigid, planar structures can interact efficiently with biological targets, leading to a wide spectrum of pharmacological activities.[1][2] The strategic synthesis of these complex architectures is a central goal for organic chemists. Among the various synthons available, 2-bromo-pyridine stands out as an exceptionally versatile and powerful precursor. The polarized C-Br bond at the 2-position serves as a reactive handle for a multitude of transformations, particularly transition-metal-catalyzed cross-coupling reactions, which pave the way for subsequent ring-closing events to construct the desired fused framework.
This guide provides an in-depth exploration of key synthetic strategies for preparing fused heterocyclic systems from 2-bromo-pyridine precursors. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into cornerstone methodologies, including Sonogashira coupling/cyclization cascades, intramolecular Heck reactions, and Buchwald-Hartwig aminations, providing detailed protocols, comparative data, and mechanistic insights.
Strategy 1: Sonogashira Coupling Followed by Intramolecular Cyclization
Expertise & Experience: The Causality Behind the Choice
The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] When applied to a 2-bromo-pyridine precursor, this reaction introduces an alkyne moiety directly adjacent to the pyridine nitrogen. This strategic placement creates a reactive intermediate perfectly poised for a subsequent intramolecular cyclization, a powerful approach for constructing N-fused five-membered rings, such as those found in indolizine derivatives.[4] The choice of catalyst (typically a palladium complex with a copper(I) co-catalyst) and base is critical; the base not only facilitates the deprotonation of the terminal alkyne but also neutralizes the HBr generated during the catalytic cycle.[5] The subsequent cyclization can often be induced thermally or by a different catalyst, sometimes occurring in a one-pot fashion.
Experimental Protocol: Synthesis of a 2-Alkynylpyridine Intermediate
This protocol details the palladium-catalyzed Sonogashira coupling of 2-bromo-pyridine with a terminal alkyne, a crucial first step in a two-step synthesis of indolizine-type fused systems.[3][6]
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg) and CuI (11.4 mg) under a counterflow of inert gas.
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) to the flask. Stir the mixture for 10 minutes at room temperature to ensure catalyst dissolution.
Add 2-bromo-pyridine (95 µL), the terminal alkyne (e.g., phenylacetylene, 132 µL), and triethylamine (418 µL) sequentially via syringe.
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromo-pyridine is consumed.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.
Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-alkynylpyridine product. This intermediate can then be subjected to cyclization conditions (e.g., heating in a high-boiling solvent or treatment with a different catalyst) to form the fused heterocyclic system.
Data Presentation: Scope of the Sonogashira Reaction
The following table summarizes representative yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, demonstrating the versatility of this method.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Strategy 2: Intramolecular Mizoroki-Heck Reaction
Expertise & Experience: The Causality Behind the Choice
The intramolecular Mizoroki-Heck reaction is a formidable tool for constructing carbocyclic and heterocyclic rings via the palladium-catalyzed coupling of an aryl halide with an alkene tethered to the same molecule.[8] For 2-bromo-pyridine precursors, this translates to a direct and often highly diastereoselective method for forming fused ring systems. The key to a successful intramolecular Heck reaction lies in controlling the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by a migratory insertion of the tethered alkene into the newly formed Pd-C bond.[9] The final step, β-hydride elimination, dictates the position of the double bond in the product, and its regioselectivity can be influenced by steric and electronic factors, making it a powerful strategy for generating tertiary and even quaternary stereocenters.
Experimental Protocol: Synthesis of a Dihydropyrido[1,2-a]indole
This protocol describes a general procedure for an intramolecular Heck cyclization to form a fused heterocyclic system.[10]
Materials:
N-(2-bromophenyl)-N-(pyridin-2-ylmethyl)acrylamide (or similar precursor) (1.0 mmol, 1.0 eq)
Potassium carbonate (K₂CO₃) or another suitable base (2.0 mmol, 2.0 eq)
Anhydrous Acetonitrile (MeCN) or DMF (10 mL)
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: In an oven-dried Schlenk tube, combine the 2-bromo-pyridine precursor (1.0 mmol), Pd(OAc)₂ (11.2 mg), PPh₃ (26.2 mg), and K₂CO₃ (276 mg).
Atmosphere Control: Evacuate and backfill the tube with inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add 10 mL of anhydrous, degassed acetonitrile via syringe.
Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 80-100 °C for 12-24 hours. Monitor the reaction's completion by TLC.
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a Celite pad to remove inorganic salts and palladium black.
Wash the filtrate with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography (silica gel, appropriate eluent) to obtain the desired fused heterocyclic product.
Data Presentation: Scope of the Intramolecular Heck Reaction
Entry
Substrate
Catalyst System
Conditions
Product
Yield (%)
Reference
1
N-(2-bromobenzyl)pyridin-2-amine with alkene tether
Caption: General workflow for the intramolecular Mizoroki-Heck reaction.
Strategy 3: Buchwald-Hartwig Amination for N-Fused Heterocycles
Expertise & Experience: The Causality Behind the Choice
The Buchwald-Hartwig amination is the premier method for forming C-N bonds using palladium catalysis.[11][12] Its application to 2-bromo-pyridines allows for the facile synthesis of 2-amino-pyridine derivatives. This becomes a powerful strategy for fused systems when the amine coupling partner contains another reactive group, or when a domino reaction is designed where a subsequent intramolecular cyclization (such as a C-H activation or a second C-N coupling) occurs.[13] The choice of ligand is paramount in Buchwald-Hartwig chemistry; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote both the oxidative addition and the crucial C-N reductive elimination step, while preventing catalyst decomposition.[14][15] The base (typically a strong, non-nucleophilic base like NaOtBu or K₃PO₄) is critical for deprotonating the amine and facilitating the catalytic cycle.[11]
Catalyst Pre-formation: In a glovebox or under inert atmosphere, add Pd₂(dba)₃ (18.3 mg), XPhos (38.1 mg), and NaOtBu (240 mg) to a dry Schlenk tube.
Reagent Addition: Add the 2-amino-biphenyl (186 mg) and 2-bromo-pyridine (95 µL).
Solvent and Reaction Execution: Add anhydrous, degassed toluene (10 mL). Seal the tube and heat in a preheated oil bath at 110-130 °C for 16-24 hours. The higher temperature is often necessary to promote the C-H activation step.
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure fused heterocyclic product.
Data Presentation: Scope of Buchwald-Hartwig Amination in Fused System Synthesis
The application of microwave irradiation has revolutionized many organic transformations, including the synthesis of fused heterocycles.[19][20] Microwave heating can dramatically reduce reaction times—from hours to minutes—and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[21][22] This is attributed to efficient and uniform heating of the reaction mixture, allowing for rapid achievement of the required activation energy.
A microwave-assisted, p-TsOH-promoted [3+3] cyclization, for example, allows for the rapid synthesis of fused pyridine skeletons from simple starting materials in as little as 30 minutes, showcasing the power of this technology for efficient library synthesis.[21]
References
Wu, Y., Du, J., Hao, W., & Jiang, B. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 41(4), 1563-1571. [Link]
Regio- and Enantioselective Synthesis of Dihydropyrido[1,2- a]indoles via Catalytic Asymmetric Annulative Allylic Alkylation. (2022). PubMed. [Link]
Cravotto, G., & Orio, L. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]
Novel convenient 2-step synthesis of pyrido[1,2-a]indoles from pyrylium salts and o-bromoanilines. (2025). ResearchGate. [Link]
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024). MDPI. [Link]
Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. eScholarship@McGill. [Link]
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C-O/C-N/C-C Bond Formation Reactions. (2024). PubMed. [Link]
Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (n.d.). PMC. [Link]
Palladium-Catalyzed Synthesis of Dihydropyrido-[1,2-a]indolones. (2019). Thieme. [Link]
Sharma, R., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]
Design of a modular, palladium-catalyzed carbonylative synthesis of pyrido[2,1-α]isoindoles via benzyne 1,3-dipolar cycloaddition. (n.d.). Chemical Communications (RSC Publishing). [Link]
Recent Synthetic Developments and Reactivity of Aromatic Indolizines. (n.d.). ARKIVOC. [Link]
Microwave Assisted Synthesis of Heterocyclic Compound and Its Anticancer Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. (n.d.). ARKIVOC. [Link]
Synthesis of indolizines. (n.d.). Organic Chemistry Portal. [Link]
Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (2000). J. Am. Chem. Soc.[Link]
Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives, a review. (2026). ResearchGate. [Link]
A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... (n.d.). ResearchGate. [Link]
Chemistry and Synthesis of Fused Heterocyclic Compounds. (n.d.). Academia.edu. [Link]
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
The Intramolecular Heck Reaction. (n.d.). Organic Reactions. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
Base and Ligand-Free Room Temperature Synthesis of N-Fused Heteroaromatic Compounds via the Transition Metal-Catalyzed Cycloisomerization Protocol. (n.d.). PMC. [Link]
Selected ligands and catalysts for Buchwald‐Hartwig amination... (n.d.). ResearchGate. [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. [Link]
Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary. (n.d.). ARKIVOC. [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. [Link]
Transition metal free for the fused N‐heterocycles synthesis enabled by oxadiazolones. (n.d.). ResearchGate. [Link]
Intramolecular Heck couplings of unactivated alkyl electrophiles : synthetic and mechanistic studies. (2007). DSpace@MIT. [Link]
(PDF) Transition-Metal-Free Synthesis of Fused. (n.d.). Amanote Research. [Link]
Fused Ring Heterocycles Part (I). (n.d.). Mustansiriya University. [Link]
A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (2021). Asian Journal of Research in Chemistry. [Link]
Application Note: Nucleophilic Substitution Strategies for 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine
This Application Note is designed for medicinal chemists and process development scientists working with functionalized pyridine scaffolds. It addresses the specific reactivity profile of 2-Bromo-3-(pyridin-2-ylmethoxy)-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists working with functionalized pyridine scaffolds. It addresses the specific reactivity profile of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine , a bis-heterocyclic ether often used as a precursor for radiotracers (e.g., F-18 PET ligands) and kinase inhibitors.
Executive Summary
The substrate 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine presents a unique synthetic challenge. While the 2-bromo position is electronically activated for Nucleophilic Aromatic Substitution (
), the adjacent 3-alkoxy substituent exerts competing electronic effects (inductive withdrawal vs. mesomeric donation). Furthermore, the pendant pyridin-2-yl moiety introduces a secondary nitrogen donor, creating a potential chelating site that can interfere with metal-catalyzed cross-couplings.
This guide details two distinct protocols:
Thermal
: For strong nucleophiles (alkoxides, primary/secondary amines).
Pd-Catalyzed Buchwald-Hartwig: For weak nucleophiles (anilines, amides), with specific ligand recommendations to overcome catalyst poisoning.
Mechanistic Profiling & Reactivity
Electronic Landscape
The reactivity at the C2 position is governed by the interplay of three factors:
Ring Nitrogen Activation (
): The pyridine nitrogen lowers the energy of the LUMO at C2/C4, facilitating nucleophilic attack.
The "Ortho Effect" of C3-Alkoxy:
Inductive (
): The oxygen atom withdraws electron density, slightly increasing electrophilicity at C2.
Mesomeric (
): Oxygen lone pairs donate into the ring. While usually deactivating, at the ortho position to the leaving group, this steric and electronic repulsion can destabilize the transition state compared to a nitro-substituted analog.
Chelation Risk: The substrate contains two pyridine nitrogens separated by an ether linker. In metal-catalyzed reactions (Pd, Cu), this can form a stable chelate complex, potentially arresting the catalytic cycle (catalyst poisoning).
Reaction Pathways
The substitution proceeds via two distinct mechanisms depending on the reagents used.[1][2]
Critical Constraint: The pendant pyridine may compete with phosphine ligands for the Pd center.
Visualization of Pathways
The following diagram illustrates the bifurcation of synthetic strategies based on nucleophile strength and the stabilization of the intermediate.
Caption: Bifurcation of reaction pathways. Pathway A relies on intrinsic electrophilicity; Pathway B requires overcoming substrate chelation via ligand selection.
Experimental Protocols
Protocol A: Thermal
(For Amines & Alkoxides)
Best for: Primary amines, secondary amines (morpholine, piperidine), and alkoxides.
Reagents:
Substrate: 1.0 equiv.
Nucleophile: 1.2 – 1.5 equiv.
Base:
(2.0 equiv) or DIPEA (for amines); NaH (for alcohols).
Solvent: DMSO or NMP (High dielectric constant stabilizes the Meisenheimer complex).
Step-by-Step:
Preparation: In a flame-dried vial, dissolve 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine (100 mg, 0.36 mmol) in anhydrous DMSO (2.0 mL).
Base Addition: Add powdered
(100 mg, 0.72 mmol).
Note: If using an alcohol nucleophile, pre-stir the alcohol with NaH in THF/DMSO for 15 min to generate the alkoxide before adding the substrate.
Nucleophile Addition: Add the amine (0.43 mmol) dropwise.
Reaction: Seal the vial and heat to 90–110 °C . Stir for 4–12 hours.
Monitoring: Check LC-MS for the disappearance of the bromide (M+H: ~279/281) and appearance of product.
Workup:
Cool to RT. Dilute with EtOAc (20 mL).
Wash with water (
mL) to remove DMSO. Crucial: Extensive water washing is required to remove DMSO, or the product will remain in the aqueous phase if protonated.
Why: These bulky, electron-rich biaryl phosphine ligands prevent the Pd from being sequestered by the substrate's "pincer-like" dipyridyl motif.
Base:
(2.0 equiv) or NaOtBu.
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step:
Degassing: Charge a microwave vial with the substrate (1.0 equiv), nucleophile (1.2 equiv), Base,
, and Ligand.
Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.
Solvent: Add sparged 1,4-Dioxane via syringe.
Reaction: Heat to 100 °C (oil bath) or 120 °C (Microwave, 30 min).
Filtration: Filter the hot mixture through a celite pad (eluting with EtOAc) to remove palladium black.
Purification: Flash chromatography is usually required to separate the product from phosphine oxides.
Data Summary & Troubleshooting
Parameter
(Thermal)
Pd-Catalyzed (Buchwald)
Nucleophile Scope
Aliphatic amines, Alkoxides, Thiols
Anilines, Amides, Carbamates
Temp Range
80°C – 130°C
80°C – 110°C
Solvent
DMSO, DMF, NMP
Toluene, Dioxane, THF
Key Risk
Hydrolysis of ether linker (if wet)
Catalyst poisoning by substrate
Typical Yield
75 – 90%
60 – 85%
Troubleshooting Guide:
Problem: Low conversion in Pd-reaction.
Root Cause:[3] The pendant pyridine is chelating the Pd.
Solution: Switch to a bulkier ligand (e.g., tBuBrettPhos) or increase catalyst loading to 5 mol%.
Problem: Hydrolysis of the ether linkage (cleavage of the pyridin-2-ylmethoxy group).
Root Cause:[3] Presence of water at high temperatures with strong base (
formation).
Solution: Ensure all reagents are anhydrous; use molecular sieves in the reaction vessel.
References
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Detailed discussion on
mechanism and Meisenheimer complexes).
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Protocols for pyridine functionalization).
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on ligand selection for difficult heterocyclic substrates).
Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley. (Specific examples of halogen displacement in pyridines).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection Strategy for Coupling 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine
Part 1: Executive Summary & Substrate Analysis
The Challenge:
Coupling 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine presents a "perfect storm" of catalytic challenges. Unlike simple aryl bromides, this substrate contains three distinct Lewis basic sites capable of poisoning Palladium catalysts:
The 2-Pyridyl Nitrogen (Site A): Sterically accessible and highly coordinating.
The Ether Oxygen (Site B): Acts as a hemilabile ligand, potentially forming a stable 5- or 6-membered chelate with the pyridine nitrogen.
The Distal Pyridine Nitrogen (Site C): Increases overall polarity, complicating solubility in non-polar "standard" solvents like toluene.
Objective:
Select a solvent system that balances solubility (dissolving the polar substrate), reactivity (promoting the catalytic cycle without poisoning), and sustainability (alignment with GSK/Pfizer solvent selection guides).
Part 2: Solvent Class Analysis & Mechanistic Impact
The choice of solvent dictates the aggregation state of the catalyst and the availability of the inorganic base.
Solvent Class
Representative Solvents
Suitability for Title Substrate
Technical Rationale
Ethers (Cyclic)
1,4-Dioxane , THF
High
The "Gold Standard" for reactivity. Dioxane coordinates weakly to Pd, breaking up inactive dimers. It dissolves the polar bis-pyridine substrate well. Drawback: Carcinogenic; difficult to remove (high BP).
Green Ethers
2-MeTHF , CPME
High
The Modern Alternative. 2-MeTHF forms a clean biphasic system with water (unlike Dioxane/THF), simplifying workup. It has higher reaction temperatures (BP 80°C) than THF.
Aromatic Hydrocarbons
Toluene, Xylenes
Low/Medium
Poor Solubility. The title substrate is moderately polar. Toluene often requires a Phase Transfer Catalyst (e.g., TBAB) or high temperatures to maintain homogeneity, increasing impurity profiles.
Polar Aprotics
DMF, NMP, DMAc
Medium
Risk of Poisoning. While they dissolve everything, these solvents strongly coordinate to Pd, often slowing the oxidative addition step for electron-rich chlorides/bromides. Difficult to remove (requires aqueous wash).
Protic Solvents
n-Butanol, Isopropanol
Medium
Base Activation. Excellent for dissolving inorganic bases (K₃PO₄), but high risk of protodeboronation of the boronic acid partner.
Part 3: Visualization of Mechanistic Challenges
The following diagram illustrates the "Chelation Trap" this specific substrate creates and how solvent choice mitigates it.
Caption: Figure 1. The "Chelation Trap" where the pyridine nitrogen and ether oxygen sequester Pd. Coordinating solvents (Dioxane) or bulky ligands help bypass this trap.
Part 4: Protocol - High-Throughput Solvent Screening (HTE)
Do not commit to a kilogram batch without this 24-hour screen. This protocol uses a "Design of Experiment" (DoE) approach.
Materials:
Substrate: 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine (50 mg per vial).
Catalyst: Pd(OAc)₂ + SPhos (1:2 ratio) OR Pd(dppf)Cl₂ (Use SPhos for difficult steric cases).
Base: K₃PO₄ (3.0 equiv).
The Matrix:
Entry
Solvent System (4:1 v/v)
Temp (°C)
Rationale
A1
1,4-Dioxane / Water
90
Baseline: High solubility, proven reliability.
A2
2-MeTHF / Water
80
Green Option: Bi-phasic, easy separation.
A3
n-Butanol (Pure)
100
Homogeneous: High temp, good for base solubility.
A4
Toluene / Water (+5% TBAB)
90
Phase Transfer: Testing if PTC is necessary.
A5
CPME / Water
90
Low Peroxide: Safer ether alternative.
A6
Acetonitrile / Water
80
Polar: Testing if high polarity helps (Risk: Pd coordination).
Procedure:
Prepare a stock solution of the Substrate and Boronic Acid in the respective organic solvents.
Dose the catalyst (as a slurry or solution) into 6 HPLC vials.
Add the aqueous base solution (degassed) to each vial.
Seal and heat to the specified temperature for 12 hours.
Analysis: Filter through Celite, dilute with MeCN, and analyze via UPLC-MS. Look for conversion (disappearance of bromide) and purity (absence of protodeboronated byproduct).
Part 5: Protocol - Optimized Scale-Up (The "Green" Route)
Assuming 2-MeTHF/Water shows >85% conversion in the screen (common for this substrate class), use this protocol for gram-scale synthesis. It avoids the toxicity of Dioxane and the workup issues of DMF.
Scale: 10.0 g (Substrate basis)
Reaction Time: 4–6 Hours
Step-by-Step:
Reactor Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
Add 2-MeTHF (100 mL, 10 vol). Stir to dissolve. Note: If hazy, heat to 40°C.
Degassing (Critical): Sparge the solution with Nitrogen for 20 minutes. Oxygen is the enemy of Pyridine-Pd couplings.
Catalyst Addition:
Add Pd(dppf)Cl₂·DCM (2-3 mol%). Why? This catalyst is robust against pyridine poisoning compared to Pd(PPh₃)₄.
Base Addition:
Add degassed K₃PO₄ (aq, 2.0 M) (3.0 equiv). The system will be biphasic.
Reaction:
Heat to 75–80°C (internal temp) with vigorous stirring (800 rpm). Vigorous stirring is essential for mass transfer between the organic/aqueous phase.
IPC (In-Process Control): Check HPLC at 4 hours. If >2% SM remains, add 0.5 mol% catalyst.
Workup (The 2-MeTHF Advantage):
Cool to room temperature. Stop stirring.
Phase Cut: The layers will separate rapidly. Drain the lower aqueous layer (waste).
Wash: Wash the organic layer with 10% NaCl (aq) and then 5% L-Cysteine (aq) or Thioglycolic acid. Why? To scavenge residual Palladium coordinated to the pyridine product.
Concentrate: Distill off the 2-MeTHF to yield the crude product.
Part 6: Decision Logic for Solvent Selection
Use this flowchart to adapt if the standard protocol fails.
Caption: Figure 2. Decision tree prioritizing solubility and sustainability constraints.
References
Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][3] Green Chemistry, 13(4), 854-862.[2] Link
Alfonsi, K., et al. (2008). "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 10, 31-36. (Pfizer Solvent Guide).[4][5] Link
Billingsley, K., & Buchwald, S. L. (2006).[6] "Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6] Angewandte Chemie International Edition, 45(21), 3484-3488. Link
BenchChem Technical Support. (2025). "Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of Pyridines." BenchChem Application Notes. Link
Lipshutz, B. H., & Ghorai, S. (2008). "Transition-metal-catalyzed cross-couplings going green: in water at room temperature." Aldrichimica Acta, 41(3), 59-72. Link
catalytic systems for cross-coupling 2-pyridinylmethoxy pyridine derivatives
This guide details the catalytic strategies for working with 2-pyridinylmethoxy pyridine derivatives—a pharmacophore found in kinase inhibitors (e.g., Neratinib) and antihistamines (e.g., Betotastine). The structural mot...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the catalytic strategies for working with 2-pyridinylmethoxy pyridine derivatives—a pharmacophore found in kinase inhibitors (e.g., Neratinib) and antihistamines (e.g., Betotastine). The structural motif consists of a pyridine ring linked via a methoxy bridge to a second pyridine (or aryl) ring (Py-CH2-O-Py).
This specific architecture presents a unique "Chelation Trap" for transition metals, where the ether oxygen and the two pyridine nitrogens can sequester the catalyst, shutting down the catalytic cycle. The protocols below are designed to overcome this electronic bias.
Part 1: The Chelation Challenge & Mechanistic Strategy
The primary failure mode in cross-coupling these derivatives is catalyst poisoning . The 2-pyridinylmethoxy group acts as a tridentate or bidentate pincer ligand.
The "Chelation Trap" Mechanism
Standard ligands like PPh₃ or dppf are often displaced by the substrate itself. The pyridine nitrogen (N) and the ether oxygen (O) coordinate to the Pd(II) intermediate after oxidative addition, forming a stable 5- or 6-membered metallacycle that prevents transmetallation.
Figure 1: The "Chelation Trap" where the substrate sequesters the palladium catalyst.
Strategic Solution:
Steric Bulk: Use biaryl phosphine ligands (Buchwald ligands) like XPhos or BrettPhos . Their steric bulk prevents the substrate's nitrogen from binding to the Pd center.
Lewis Acid Additives: In extreme cases, adding a Lewis acid (e.g., ZnCl₂ or MgCl₂) can "mask" the pyridine nitrogen, keeping it occupied while the Pd catalyzes the reaction.
Part 2: Functionalization of the Core (C-C Coupling)
Application: Attaching aryl groups to the pyridine rings of the pre-formed Py-CH2-O-Py scaffold.
Reaction Type: Suzuki-Miyaura Coupling.[1][2]
Protocol 1: Sterically Demanding Suzuki Coupling
Use this for coupling boronic acids to 2-pyridinylmethoxy pyridine halides.
Reagents & Conditions:
Component
Recommendation
Function
Catalyst
Pd(OAc)₂ (2-5 mol%)
Precatalyst source.
Ligand
XPhos (4-10 mol%)
Bulky ligand to prevent N-coordination.
Base
K₃PO₄ (3.0 equiv)
Anhydrous base minimizes hydrolysis of the ether.
Solvent
1,4-Dioxane / Water (10:1)
Polarity required for solubility; water aids boronate activation.
| Temperature | 80–100 °C | High temp required to overcome chelation barrier. |
Step-by-Step Procedure:
Charge: In a glovebox or under Argon, add the 2-pyridinylmethoxy pyridine halide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) to a reaction vial.
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).
Activation: Stir for 5 minutes at RT to allow initial ligation.
Base: Add aqueous K₃PO₄ (3.0 equiv, 2M solution) or solid K₃PO₄ with 10% v/v water.
Reaction: Seal and heat to 100 °C for 12–18 hours.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[3] The pyridine product may stick to silica; add 1% Et₃N to the eluent during purification.
Self-Validating Check:
Color Change: The reaction should turn from dark red/brown (active Pd-Phosphine) to black (Pd black precipitation) only at the end. Early precipitation indicates ligand failure—switch to Pd-PEPPSI-IPr .
Part 3: Synthesis of the Core (C-O Coupling)
Application: Creating the ether linkage between a 2-pyridinemethanol and a halopyridine.
Reaction Type: Palladium-Catalyzed Etherification (Cross-Coupling) vs. SNAr.
Note: If the halopyridine is electron-deficient (e.g., 2-chloro-3-nitropyridine), use standard SNAr (NaH/DMF). If the halopyridine is unactivated, use the catalytic method below.
Protocol 2: RockPhos-Catalyzed C-O Coupling
Use this for coupling 2-pyridinemethanol with unactivated halopyridines.
Reagents & Conditions:
Component
Recommendation
Function
Catalyst
[(Allyl)PdCl]₂ (2 mol%)
Air-stable Pd(II) dimer.
Ligand
RockPhos (6 mol%)
Specialized for C-O coupling of hindered alcohols.
Base
Cs₂CO₃ (2.0 equiv)
"Cesium Effect" aids solubility and deprotonation.
Dry: Ensure 2-pyridinemethanol is dry (azeotrope with toluene if needed).
Charge: Combine Halopyridine (1.0 equiv), 2-pyridinemethanol (1.2 equiv), [(Allyl)PdCl]₂ (2 mol%), RockPhos (6 mol%), and Cs₂CO₃ (2.0 equiv) in a vial.
Inert Atmosphere: Purge with N₂ or Ar for 3 cycles.
Solvent: Add anhydrous Toluene (0.25 M).
Heat: Stir vigorously at 90 °C for 16 hours.
Purification: The product is a base. Wash organic layer with water, dry over Na₂SO₄. Purify on amine-functionalized silica or use Et₃N in the mobile phase.
Part 4: Troubleshooting & Optimization Matrix
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by Pyridine N.
Switch to Pd-PEPPSI-IPr (highly stable NHC ligand) or increase temp to 120 °C.
Dehalogenation (Reduction)
-Hydride elimination from alcohol.
Ensure solvent is anhydrous. Switch base to K₂CO₃ (milder).
Homocoupling (Biaryl)
Slow Transmetallation.
Degas solvents thoroughly (remove O₂). Add CuI (5 mol%) as a co-catalyst.
Product Trapped on Silica
Pyridine interaction with silanols.
Pre-wash silica gel with 5% Et₃N/Hexanes before loading column.
References
The 2-Pyridyl Problem in Cross-Coupling
Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
Technical Support Center: Purification Protocols for 2-Bromo-3-Pyridinol
Executive Summary & Chemical Profile Welcome to the Purification Technical Support Center. You are likely here because you have used 2-bromo-3-pyridinol (CAS: 6602-32-0) as a scaffold—perhaps for a Suzuki coupling, O-alk...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Welcome to the Purification Technical Support Center. You are likely here because you have used 2-bromo-3-pyridinol (CAS: 6602-32-0) as a scaffold—perhaps for a Suzuki coupling, O-alkylation, or Buchwald-Hartwig amination—and the unreacted starting material is co-eluting with your product or persisting after workup.
To remove this impurity effectively, we must exploit its specific physicochemical properties, particularly its amphoteric nature modulated by the bromine substituent.
The "Why" Behind the Protocol (Mechanistic Insight)
Unlike simple phenols, 2-bromo-3-pyridinol possesses a dual nature:
Acidity (Dominant Trait): The hydroxyl group at C3 is acidic. Crucially, the Bromine atom at C2 is electron-withdrawing , which stabilizes the phenoxide anion via the inductive effect (-I). This lowers the pKa of the hydroxyl group significantly (estimated pKa < 7.0) compared to unsubstituted 3-pyridinol (pKa ~8.7).
Basicity (Suppressed): The pyridine nitrogen is weakly basic, but the adjacent bromine sterically hinders and electronically deactivates it.
Module 1: The Standard Protocol (Liquid-Liquid Extraction)
Best For: Reactions where the target product is neutral or basic (e.g., ethers, amines, coupled biaryls).
Not For: Reactions yielding acidic products (carboxylic acids, phenols).
Workflow Diagram
Figure 1: Decision tree for the acid-base extraction of 2-bromo-3-pyridinol.
Step-by-Step Protocol
Dilution: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Scientist's Note: EtOAc is preferred as it is less likely to form stubborn emulsions with basic aqueous layers than DCM.
The Base Wash: Add an equal volume of 1M NaOH (Sodium Hydroxide) or 10% w/v Na₂CO₃ (Sodium Carbonate).
Why: The pKa of 2-bromo-3-pyridinol is low enough that Na₂CO₃ is often sufficient, but NaOH guarantees complete deprotonation.
Agitation: Shake vigorously for 2–3 minutes.
Visual Check: The aqueous layer may turn yellow/orange due to the formation of the phenoxide/pyridinate chromophore.
Separation: Collect the organic layer.
Repeat: Perform a second wash with the base to ensure quantitative removal ( >99%).
Final Polish: Wash the organic layer once with Brine (saturated NaCl) to remove trapped water/base, dry over Na₂SO₄, and concentrate.
Best For: When the extraction fails (e.g., product is also acidic) or for final polishing.
The Issue: 2-bromo-3-pyridinol is highly polar and capable of hydrogen bonding. On standard silica gel, it often streaks or tails , contaminating a wide range of fractions.
Chromatography Optimization Table
Parameter
Recommendation
Technical Rationale
Stationary Phase
Standard Silica (40–63 µm)
Sufficient for separation if mobile phase is modified.
Mobile Phase A
Dichloromethane (DCM)
Good solubility for the aromatic scaffold.
Mobile Phase B
Methanol (MeOH)
Provides polarity to elute the hydroxypyridine.
Modifier (Critical)
1% Acetic Acid or 1% Triethylamine
Acid: Suppresses ionization of the -OH, keeping it neutral and reducing tailing.Base: Deprotonates surface silanols on silica, preventing the pyridine nitrogen from sticking.
TLC Visualization
UV (254 nm)
The pyridine ring is UV active.
Rf Value
~0.2–0.3 (in 5% MeOH/DCM)
It is relatively polar; expect it to elute late compared to non-polar products.
Protocol:
Equilibrate column with DCM:MeOH (98:2) + 1% Acetic Acid .
Load sample (dry load on Celite is recommended if solubility is poor).
Run a gradient from 0% to 10% MeOH. The 2-bromo-3-pyridinol usually elutes cleanly as a tight band when the modifier is present.
Module 3: Scavenging Resins (High-Throughput)
Best For: Removing trace amounts (<5%) without aqueous workup, or for parallel synthesis libraries.
If you cannot perform a liquid-liquid extraction (e.g., water-sensitive product), use a Solid-Supported Scavenger .
Mechanism: The resin acts as a solid base, binding the acidic proton of the 2-bromo-3-pyridinol. The impurity becomes ionically bound to the bead.
Protocol:
Add 3–5 equivalents of MP-Carbonate resin to the reaction mixture (dissolved in DCM or THF).
Agitate (do not stir with a magnetic bar, which grinds the beads) for 2 hours.
Filter the mixture. The impurity stays on the filter; the product passes through.
Frequently Asked Questions (FAQs)
Q1: I used NaOH, but my product disappeared. What happened?A: Your product likely has an acidic proton (e.g., a phenol, carboxylic acid, or sulfonamide) with a pKa similar to or lower than the 2-bromo-3-pyridinol.
Fix: Acidify the aqueous layer to pH 3–4 and extract with EtOAc. Both will return. You must then use Chromatography (Module 2) to separate them based on polarity rather than pKa.
Q2: Can I remove it by vacuum distillation?A: Generally, no . 2-bromo-3-pyridinol is a solid with a high melting point (~185–188°C) [1]. Sublimation or distillation requires high temperatures that often degrade complex reaction products.
Q3: Is 2-bromo-3-pyridinol toxic?A: Yes, it is classified as an irritant and is harmful if swallowed or inhaled. Always handle within a fume hood and wear appropriate PPE (gloves/goggles) [2].
References
Sigma-Aldrich. Product Specification: 2-Bromo-3-pyridinol (CAS 6602-32-0). Retrieved from (Verified Melting Point and Physical Data).
Thermo Fisher Scientific. Safety Data Sheet (SDS): 2-Bromo-3-hydroxypyridine. Retrieved from .
ChemicalBook. 2-Bromo-3-hydroxypyridine Properties and Solubility. Retrieved from .
Optimization
optimizing purification of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine by column chromatography
Introduction: The Challenge of Bis-Pyridine Ethers Welcome to the technical support center. You are likely working with 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine , a critical intermediate often used in the synthesis of ki...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Bis-Pyridine Ethers
Welcome to the technical support center. You are likely working with 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine , a critical intermediate often used in the synthesis of kinase inhibitors.
From a chromatographic perspective, this molecule presents a "perfect storm" of purification challenges:
Dual Basicity: It contains two pyridine nitrogens. While the 2-bromo-3-substituted ring is less basic (due to the electron-withdrawing bromine), the pyridin-2-ylmethoxy ring retains a pKa ~5.2, leading to severe tailing on acidic silica.
Regioisomerism: The synthesis (alkylation of 2-bromo-3-hydroxypyridine) frequently produces a competitive N-alkylated pyridone byproduct. Separating this thermodynamic sink from your kinetic O-alkylated product is the primary resolution challenge.
This guide synthesizes field-proven protocols to resolve these issues.
Q: Why is my product eluting as a broad streak rather than a tight band?
A: Uncontrolled Silanol Interactions.
Standard flash silica (60 Å) is slightly acidic (pH ~5.0). The basic nitrogen on your pyridin-2-ylmethoxy moiety undergoes ion-exchange interactions with deprotonated silanols (
), causing the compound to "drag" through the column.
The Fix: Mobile Phase Modifiers
You must effectively "cap" these silanols using a sacrificial base in your mobile phase.
Modifier
Concentration
Pros
Cons
Triethylamine (TEA)
1–3% v/v
Excellent peak sharpening; highly soluble in organic solvents.
Hard to remove (high boiling point); can form salts with acidic impurities.
Ammonium Hydroxide (28% NH₄OH)
0.5–1% v/v
Volatile; easily removed in vacuo; MS-compatible.
Immiscible in pure Hexane/EtOAc; requires MeOH or DCM to solubilize.
Protocol 1: Column Pre-treatment (The "TEA Wash")
Instead of constantly running TEA (which can contaminate fractions), pre-saturate the column.
Pack the column with your starting non-polar solvent (e.g., Hexane or DCM).
Flush with 2 Column Volumes (CV) of solvent containing 3% Triethylamine .
Flush with 2 CV of pure solvent to remove bulk TEA.
Result: The silica surface is now deactivated (neutralized), but your mobile phase remains clean.
Phase 2: Separating the N-Alkylated Impurity
Q: I see a spot just below my product on TLC. How do I remove the N-alkylated pyridone?
A: Exploit the Polarity Gap.
In pyridine alkylations, the O-alkylated product (an ether) is aromatic and significantly less polar than the N-alkylated byproduct (a pyridone/amide).
The Fix: Shallow Gradient Optimization
A standard 0–100% gradient will elute both compounds too close together. You need a focused gradient.
Experimental Workflow:
TLC Scouting: Find a solvent system where your product has an Rf of 0.25 – 0.30 .
Recommendation: 30-40% EtOAc in Hexane (with 1% TEA).
Isocratic Hold: Do not run a linear ramp immediately.
Run 0% to Target % over 2 CV.
HOLD at the Target % (e.g., 35% EtOAc) for 3–5 CV. This pulls the O-alkylated product off while the N-alkylated impurity lags behind.
Ramp to 100% to flush the impurity.
Phase 3: Loading & Solubility
Q: My sample crashes out at the top of the column. Can I use DCM to load?
A: Avoid liquid loading with strong solvents.
This molecule has moderate solubility. If you dissolve it in DCM (a strong solvent) and inject it onto a Hexane/EtOAc column, the DCM will carry the compound too fast, ruining resolution (the "breakthrough" effect).
The Fix: Dry Loading
Dry loading is mandatory for this separation to ensure a tight injection band.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine
Executive Summary
Compound: 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine (CAS: 1065484-77-6)
Stability Profile:Conditionally Stable.
This compound exhibits kinetic stability in mild acidic buffers (pH 2–5) suitable for HPLC analysis but is susceptible to degradation under strong acidic conditions (pH < 1) or elevated temperatures. The primary degradation pathways are ether cleavage and nucleophilic aromatic substitution (
) of the bromide.
Part 1: The Mechanistic "Why" (Chemical Stability Profile)
To troubleshoot effectively, you must understand the two competing degradation mechanisms activated by acid.
The Protonation Trap (Reversible)
In dilute acids (e.g., 0.1% TFA or Formic Acid), the pyridine nitrogens protonate first (
).
Effect: This creates a dicationic species. The positive charge on the pyridine rings actually stabilizes the ether linkage against oxidative cleavage but activates the ring carbons toward nucleophilic attack.
Practical Implication: The compound is stable in standard LC-MS mobile phases for short durations (< 24 hours).
Trigger: This pathway dominates if the solution is heated (> 40°C) in acidic media.
Part 2: Troubleshooting Guide & FAQs
Q1: "I see a new peak at RRT 0.45 after leaving my sample in 0.1% TFA overnight. What happened?"
Diagnosis: You are likely observing Pathway A (Ether Cleavage) or early hydrolysis.
The Cause: While 0.1% TFA is generally safe, the picolyl ether linkage is acid-sensitive over long durations.
Solution:
Immediate: Analyze samples within 4 hours of preparation.
Alternative: Switch to a neutral pH diluent (e.g., Water:Acetonitrile 50:50) or use Ammonium Bicarbonate (pH 7.5) for storage.
Verification: Check the mass spectrum. If the new peak has a mass of ~173 Da (2-Bromo-3-hydroxypyridine) or ~109 Da (Pyridin-2-ylmethanol), it is ether cleavage.
Q2: "Can I use 1N HCl to solubilize the compound for animal studies?"
Verdict:High Risk.
Reasoning: 1N HCl (pH ~0) is strong enough to initiate both ether cleavage and bromide displacement, especially if the formulation is stored.
Recommendation: Use a formulation vehicle like 10% DMSO / 40% PEG400 / 50% Water or a buffered vehicle (Citrate pH 4.0). If acid is required for solubility, use stoichiometric equivalents of Methanesulfonic Acid (MsOH) and use immediately (extemporaneous preparation).
Q3: "My recovery is low during workup. I used 6N HCl to quench a reaction."
Diagnosis: Aggressive degradation.
The Cause: 6N HCl generates significant heat upon addition and provides a high concentration of protons and chloride ions. This promotes rapid
(bromide displacement).
Solution: Quench with saturated Ammonium Chloride (
) or mild phosphate buffer instead of strong mineral acids.
Part 3: Visualization of Degradation Pathways
The following diagram maps the kinetic fate of the molecule under acidic stress.
Figure 1: Acid-mediated degradation pathways showing the bifurcation between ether cleavage (time-dependent) and bromide displacement (temperature-dependent).
Part 4: Experimental Protocols
Protocol A: Forced Degradation Study (Acid Stress)
Purpose: To determine the precise half-life (
) of the compound in your specific mobile phase.
Materials:
HPLC System (UV detection at 254 nm).
Acid Stock: 1N HCl.
Base Stock: 1N NaOH (for neutralization).
Diluent: 50:50 MeCN:H2O.
Workflow:
Preparation: Prepare a 1.0 mg/mL stock solution of the compound in MeCN.
Stress Condition:
Aliquot 1 mL of stock into a vial.
Add 1 mL of 0.1N HCl (Final pH ~1).
Vial A: Keep at Room Temperature (25°C).
Vial B: Heat to 60°C (Thermal Stress).
Sampling:
Take 100 µL aliquots at T=0, 1h, 4h, and 24h.
Critical Step: Immediately neutralize the aliquot with 100 µL of 0.1N NaOH or quench with 800 µL of cold buffer (pH 7) to stop the reaction.
Analysis: Inject onto HPLC. Calculate % Area Loss relative to T=0.
Data Reporting Template:
Timepoint
Condition
% Parent Remaining
Major Degradant (RRT)
Notes
T=0
pH 1
100%
N/A
Baseline
T=4h
pH 1 (RT)
>98%
None
Likely Stable
T=24h
pH 1 (RT)
<90%
RRT 0.45
Ether Cleavage onset
T=4h
pH 1 (60°C)
<50%
RRT 0.45 & 0.60
Rapid degradation
Part 5: Stability Testing Workflow
Figure 2: Step-by-step workflow for assessing acid stability, emphasizing the critical quench step to prevent artifacts.
Reactivity of Halopyridines towards Nucleophilic Substitution. In Heterocyclic Chemistry.
See general reactivity profiles for 2-bromopyridine: [Link]
Mechanistic Grounding (Ether Cleavage):
Protecting Groups: Picolyl Ethers. Greene's Protective Groups in Organic Synthesis.
Picolyl ethers are stable to base but cleaved by strong acids or reduction.
Analogous Stability Data:
Stability of 2-Bromo-3-(methoxymethoxy)pyridine.
troubleshooting low conversion in Suzuki coupling of bromo-pyridines
Technical Support Center: Suzuki-Miyaura Coupling of Bromo-Pyridines Executive Summary: The "Pyridine Problem" Coupling bromo-pyridines is deceptively difficult compared to standard phenyl bromides. If your reaction is s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Suzuki-Miyaura Coupling of Bromo-Pyridines
Executive Summary: The "Pyridine Problem"
Coupling bromo-pyridines is deceptively difficult compared to standard phenyl bromides. If your reaction is stalling at <20% conversion, you are likely facing one of two distinct failure modes: Catalyst Poisoning (due to the pyridine nitrogen) or Electronic Deactivation (oxidative addition struggles).
This guide moves beyond "add more catalyst" and provides a mechanistic approach to diagnosing and solving these specific issues.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My reaction stalls immediately. LCMS shows both the bromo-pyridine and boronic acid are unreacted. Adding more catalyst doesn't help. Why?
Diagnosis: You are experiencing Catalyst Poisoning (Coordination saturation).
The Mechanism:
Pyridines are excellent ligands. The nitrogen lone pair (
-donor) binds strongly to the Lewis-acidic Palladium(II) center. In a standard catalytic cycle, the active Pd(0) species must be "naked" (low coordination number) to undergo oxidative addition. If your substrate (the pyridine) outcompetes your phosphine ligand for the metal center, it forms a stable, unreactive bis-pyridine-palladium complex. This shuts down the cycle before it begins.
The Solution:
You must use a ligand that is sterically bulky enough to physically prevent the pyridine nitrogen from binding to the palladium.
Switch Ligands: Move from simple phosphines (PPh3, dppf) to bulky Buchwald Ligands (e.g., XPhos , RuPhos , or SPhos ) or NHC ligands (e.g., Pd-PEPPSI-IPr ).
Why it works: These ligands create a "roof" over the metal center, allowing the C-Br bond to approach for oxidative addition but sterically rejecting the N-coordination.
Q2: The boronic acid is consumed rapidly, but the bromo-pyridine remains untouched. What is happening?
Diagnosis: You are suffering from Protodeboronation.
The Mechanism:
This is not a catalyst failure; it is a competitive side reaction. Heteroaryl boronic acids are notoriously unstable. Under aqueous basic conditions, the C-B bond hydrolyzes faster than the transmetallation step occurs. The boronic acid is replaced by a proton (H), destroying your nucleophile.
The Solution:
Base Control: Switch from hydroxide/carbonate bases to anhydrous K3PO4 or CsF .
Slow Addition: Add the boronic acid via syringe pump over 2-4 hours to keep its instantaneous concentration low relative to the catalyst.
Alternative Reagents: Switch to MIDA Boronates or Pinacol Esters , which release the active boronic acid slowly (the "slow-release" strategy).[1][2]
Q3: Why does 3-bromopyridine couple easily, but 2-bromopyridine fails under the exact same conditions?
Diagnosis:Electronic Deactivation & Chelation.
The Mechanism:
Electronic: The C-Br bond at the 2-position is adjacent to the electronegative nitrogen. While this makes the carbon electron-deficient (good for SNAr), it can make oxidative addition difficult depending on the catalyst system.
Chelation: The 2-position places the nitrogen in perfect proximity to chelate the palladium after oxidative addition, forming a stable 4-membered metallocycle or bridging dimer that resists transmetallation.
The Solution:
Use Pd-G4 precatalysts (e.g., XPhos Pd G4). These precatalysts generate the active Pd(0) species immediately upon activation, bypassing the induction period where 2-bromopyridine often sequesters the metal.
Part 2: Visualizing the Failure Modes
The following flowchart illustrates the decision logic for troubleshooting low conversion.
Caption: Decision tree for diagnosing Suzuki coupling failures based on the status of starting materials.
Part 3: Optimized Experimental Protocols
Do not rely on "standard" tetrakis (Pd(PPh3)4) conditions for bromo-pyridines.[3] Use these self-validating protocols designed for difficult heteroaromatics.
Protocol A: The "Robust" Screen (Recommended Starting Point)
Best for: 2- and 3-bromopyridines with standard boronic acids.
Rationale: Uses XPhos Pd G4 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation, preventing the pyridine from sequestering the Pd precursor.
Component
Equiv.
Role
Bromo-pyridine
1.0
Electrophile
Boronic Acid
1.2 - 1.5
Nucleophile (Excess accounts for some hydrolysis)
XPhos Pd G4
0.02 (2 mol%)
Catalyst (Bulky ligand prevents N-binding)
K3PO4 (0.5 M aq)
3.0
Base (Phosphate buffers pH better than carbonate)
THF or Dioxane
[0.2 M]
Solvent
Step-by-Step:
Charge a vial with Bromo-pyridine (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G4 (2 mol%).
Seal and purge with Argon/Nitrogen x3.
Add degassed THF (or Dioxane) followed by degassed 0.5 M K3PO4 solution.
Heat to 60°C for 2 hours.
Self-Validation: Check LCMS at 30 mins. If <5% product, increase temp to 80°C. If still no product, switch to Protocol B.
Protocol B: The "Difficult" Substrate (Pd-PEPPSI)
Best for: Sterically hindered 2-bromopyridines or highly electron-deficient systems.
Rationale:Pd-PEPPSI-IPr is an NHC (N-Heterocyclic Carbene) catalyst. The NHC ligand binds Pd much tighter than phosphines and is extremely bulky, rendering the catalyst virtually immune to pyridine poisoning.
Component
Equiv.
Role
Bromo-pyridine
1.0
Electrophile
Boronic Ester/MIDA
1.2
Nucleophile (Esters preferred for stability)
Pd-PEPPSI-IPr
0.02 (2 mol%)
Catalyst (NHC ligand, air stable)
K2CO3
2.0
Base (Solid, anhydrous)
Dioxane/MeOH (1:1)
[0.2 M]
Solvent (Polarity helps solubility)
Step-by-Step:
Charge vial with Bromo-pyridine, Boronic Ester, Pd-PEPPSI-IPr , and solid K2CO3.
Note: The "PEPPSI" activation requires heat. Do not judge reaction progress before 1 hour at 80°C.
Part 4: Mechanistic Insight - Why Bulky Ligands Work
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway.
Caption: Bulky ligands (Green Path) force oxidative addition; small ligands (Red Path) allow N-coordination.
References
Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6] Angewandte Chemie International Edition, 2006.[6]
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[7] Chemistry - A European Journal, 2006.
Burke, M. D., et al. "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition, 2012.[8][9]
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Solubility Issues of Pyridine Ethers in DMSO/DMF
Ticket ID: #PYR-SOL-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction
Welcome to the SoluTech Technical Support Center. You are likely accessing this guide because a pyridine ether derivative—a scaffold ubiquitous in kinase inhibitors and GPCR ligands—is failing to dissolve in your standard stock solvents (DMSO or DMF).[1]
The Paradox: Pyridine is miscible with water, and ethers are generally soluble in organics. Yet, when combined into pyridine ethers , these molecules often exhibit unexpectedly high crystal lattice energies due to strong
- stacking and dipolar alignment between the ether oxygen and the pyridine nitrogen. This results in "brick-dust" solids that resist solvation even in polar aprotic solvents.[1]
This guide provides a root-cause analysis and actionable protocols to resolve these solubility failures without compromising biological data integrity.
Module 1: Diagnostic Troubleshooting (The "Why")
Before heating or adding acid, you must diagnose the type of insolubility.
FAQ 1: Why does my compound float as a solid in DMSO despite sonication?
Technical Insight: This is a Lattice Energy vs. Solvation Energy deficit.[1]
Pyridine ethers often crystallize in highly stable polymorphs.[1] The energy required to break the crystal lattice ($ \Delta G_{lattice} ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Symptom: The solid remains crystalline and floats (or sinks rapidly) without "oiling out."[1]
Immediate Action: Check the melting point.[1][3] If MP > 200°C, simple stirring will fail.[1] You need to disrupt the lattice (see Protocol A).[1]
FAQ 2: My compound dissolved initially but precipitated after 24 hours. Why?
Technical Insight: This is likely Hygroscopic Crash-Out .[1]
DMSO is aggressively hygroscopic.[1][3][4] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours.[1] Pyridine ethers are often lipophilic ($ \text{cLogP} > 3 $).[1] As the water content in DMSO rises, the solvent power decreases exponentially for lipophilic solutes, forcing them out of solution.
Verification: Add 10 µL of water to 100 µL of your clear DMSO stock.[1] If it clouds immediately, your compound is on the edge of solubility regarding water content.
FAQ 3: Is my salt form hurting solubility?
Technical Insight: Yes. Counter-intuitively, salt forms (HCl, HBr) can be less soluble in DMSO than the free base.
While salts aid aqueous solubility, the ionic lattice of a pyridine salt is often too stable for DMSO to break apart effectively compared to the free base, which relies only on weaker Van der Waals forces.
Test: If you have the HCl salt, try neutralizing a small aliquot with triethylamine (TEA) to see if the free base dissolves.
Visual 1: The Solubility Diagnostic Tree
Figure 1: Diagnostic workflow to identify the root cause of insolubility before attempting remediation.
Module 2: Solubilization Methodologies
Protocol A: The "Lattice Breaker" (Thermal Cycling)
Use for: High melting point crystalline solids (Free Bases).
Mechanism: Kinetic energy is used to overcome the lattice energy barrier. Once dissolved, the solvation shell often prevents re-crystallization (supersaturation).[1]
Preparation: Place the vial in a water bath or heating block set to 60°C (for DMSO) or 50°C (for DMF). Do not exceed 80°C to avoid thermal decomposition.[1]
Incubation: Heat for 10–15 minutes.
Agitation: Sonicate in a warm ultrasonic bath for 5 minutes immediately after heating.
Observation: Let cool to Room Temperature (RT).
Success: Solution remains clear at RT.
Failure:[1] Precipitate forms upon cooling.[1] (Proceed to Protocol B).
Protocol B: The "pH Switch" (Chemo-Solubilization)
Use for: Pyridine ethers that fail Protocol A.[1] This exploits the basic nitrogen of the pyridine ring.
Mechanism: Pyridine nitrogens have a pKa ~5.[1]2. In neutral DMSO, they may exist as a mixture of species or aggregate.[1] Adjusting the protonation state can disrupt intermolecular H-bonds.
Step-by-Step:
Acidification (For Basic Pyridines):
If the compound is a Free Base : Add 1–2 equivalents of Acetic Acid or HCl (4M in Dioxane) to the DMSO stock.
Why? Protonating the pyridine nitrogen creates a cation, disrupting
- stacking and increasing polarity to match DMSO's dipole.
Warning: Avoid TFA (Trifluoroacetic acid) if the compound is destined for cell-based assays, as TFA is cytotoxic.[1]
Neutralization (For Salt Forms):
If the compound is an HCl Salt and insoluble: Add 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .[1]
Why? This generates the free base in situ, which may have better organic solubility than the crystal lattice of the salt.
Data Summary: Solvent Properties & Limits
Parameter
DMSO (Dimethyl sulfoxide)
DMF (Dimethylformamide)
Relevance to Pyridine Ethers
Dielectric Constant
47.2
38.3
High polarity helps stabilize polar pyridine rings.[1]
Hygroscopicity
Extreme
High
Water uptake causes "crash out" of lipophilic ethers.[1]
DMSO freezes in fridges; freeze-thaw cycles promote crystal growth.[1]
Module 3: Stability & Artifacts (The "Gotchas")
The DMF Decomposition Trap
Risk: DMF decomposes over time (accelerated by water and heat) into Dimethylamine and Formic Acid.[1]
Impact: Dimethylamine is a secondary amine nucleophile.[1] If your pyridine ether contains an electrophile (e.g., an ester, alkyl halide, or Michael acceptor side chain), the solvent itself will react with your compound, creating a false "dissolved" impurity.[1]
Prevention: Use Anhydrous DMF (99.8%+) stored under Argon.[1] Smell the solvent; a "fishy" odor indicates dimethylamine presence.
The Freeze-Thaw Crystal Seed
Risk: Storing DMSO stocks at -20°C freezes the solvent (FP: 19°C).
Impact: As DMSO freezes, it excludes the solute, creating pockets of hyper-concentrated compound which precipitate. Upon thawing, these micro-crystals act as "seeds," preventing re-dissolution even if the concentration is theoretically soluble.[1]
Solution: Store high-concentration stocks at Room Temperature (if chemically stable) or use DMSO/Water (90:10) mixtures which depress the freezing point (though this lowers solubility for lipophiles).[1] Better option: Aliquot into single-use vials to avoid freeze-thaw cycles.
Visual 2: Solubilization Strategy Workflow
Figure 2: Step-by-step decision matrix for chemical modification of the stock solution.
References
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
Way, L., et al. (2012).[1] Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 17(8), 1009-1016.[1] Link
Li, Di, & Kerns, E. (2006).[1] Better understanding of factors influencing solubility in drug discovery.[1] Drug Discovery Today, 11(13-14), 646-647.[1] Link[1]
Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] Link
NCATS (National Center for Advancing Translational Sciences). (2023).[1] Assay Guidance Manual: Compound Management. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket ID: PME-STAB-001
Subject: Prevention of Hydrolysis in Pyridinylmethoxy (Py-CH₂-OR) Systems
Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary & Core Mechanism
The Issue:
You are observing the cleavage of a pyridinylmethoxy ether linkage (Py-CH₂-O-R). While unsubstituted 2-picolyl ethers are classically described as stable to dilute acids (due to the electron-withdrawing nature of the protonated pyridine ring), functionalized or electron-rich pyridinyl systems—common in drug discovery—can become surprisingly labile.
The Root Cause: The "Amphoteric Trap"
The stability of this linkage relies on a delicate electronic balance. The pyridine nitrogen is basic (
), while the ether oxygen is a weak Lewis base.
Protonation of Nitrogen: Under acidic conditions (pH < 5), the pyridine nitrogen protonates first. In unsubstituted systems, this creates a strong electron-withdrawing group (
), which destabilizes the benzylic-like carbocation intermediate, effectively preventing hydrolysis.
The Failure Mode (Electron-Rich Systems): If your pyridine ring has Electron Donating Groups (EDGs) (e.g., -OMe, -NR2) or if the "R" group stabilizes the leaving group, the carbocation becomes stabilized despite the protonated nitrogen. This facilitates acid-catalyzed solvolysis.
Surface Catalysis: The most common source of "unexplained" hydrolysis is acidic silica gel during purification, where surface silanols (
) protonate the system locally, catalyzing cleavage.
Mechanism of Failure (Visualization)
Figure 1: The acid-catalyzed hydrolysis pathway. Note that electron-donating groups on the pyridine ring accelerate the transition from "Activated Species" to "Cleavage."
Troubleshooting Guides
Scenario A: Product Degrades on Silica Gel Column
Symptom: TLC shows a clean spot for the crude reaction, but after column chromatography, you recover the alcohol (Py-CH₂-OH) and the "R" fragment, or a streak of decomposition.
Diagnostic Check
Result
Actionable Fix
Stationary Phase
Standard Silica ()
Switch to Neutralized Silica. Pre-treat silica with 1-2% Triethylamine (TEA) in the eluent.
Eluent Modifier
None or Acidic
Add Base. Use 1% or 1% in your mobile phase.
Residence Time
> 2 Hours
Flash Fast. Use a gradient that elutes the compound within 10-15 CV (Column Volumes).
Alternative Phase
N/A
Use Alumina. Basic Alumina (Activity III) is often safer for acid-sensitive ethers.
Scenario B: Hydrolysis During Aqueous Workup
Symptom: Product disappears during extraction, especially if the aqueous layer is slightly acidic (e.g., removing excess amine or quenching Lewis acids).
Diagnostic Check
Result
Actionable Fix
Aqueous pH
pH < 4
Buffer Immediately. Never use 1M HCl or unbuffered water. Use Phosphate Buffer (pH 7.4) or sat. .
Emulsions
Prolonged contact
Salting Out. Add solid NaCl to break emulsions quickly; prolonged exposure to water increases hydrolysis risk.
Temperature
Warm/RT
Cool It. Perform all quench and extraction steps at 0°C.
Scenario C: Storage Instability
Symptom: Purity decreases over weeks in the freezer; smell of pyridine or alcohol develops.
Cause: Formation of "autocatalytic" salts. If the compound was evaporated with trace acid (e.g., TFA, HCl from chloroform), the pyridinium salt forms. The salt is hygroscopic, attracts water, and creates a local acidic nanoreactor.
Fix: Store strictly as the Free Base . If the compound is an oil, azeotrope 3x with toluene to remove moisture, then store under Argon.
Experimental Protocols
Protocol 1: Preparation of TEA-Neutralized Silica Gel
Use this for all purifications of acid-sensitive pyridinylmethoxy ethers.
Slurry Method:
Prepare your mobile phase (e.g., Hexane/EtOAc).
Add 1% v/v Triethylamine (TEA) to the solvent.
Mix the silica gel with this solvent to form a slurry.
Pour the column and flush with 2 column volumes (CV) of the TEA-containing solvent before loading the sample.
Dry Loading:
If dry loading, dissolve your crude sample in a minimum amount of solvent containing 1% TEA.
Adsorb onto Celite or Basic Alumina instead of silica gel to avoid on-column degradation during the drying phase.
Protocol 2: Buffered Quench for Reaction Workup
Standardizes pH to prevent transient acidification.
Preparation: Prepare a cold (0°C) solution of 0.5 M Phosphate Buffer (pH 7.4) .
Quench: Pour the reaction mixture slowly into the stirring buffer. Do not add buffer to the reaction (inverse addition) if the reaction contains strong Lewis acids, as this can generate local heat spikes.
Extraction: Extract immediately with EtOAc or DCM.
Wash: Wash the organic layer once with saturated
(to ensure basicity) and once with Brine.
Drying: Dry over
(Sodium Sulfate) rather than (Magnesium Sulfate), as can be slightly Lewis acidic.
Decision Logic for Purification
Follow this logic tree to select the safest purification method for your specific ether.
Figure 2: Purification decision matrix based on substrate electronic properties.
Frequently Asked Questions (FAQs)
Q: I am using 2-chlorotrityl chloride resin for SPPS. Will the pyridinylmethoxy group survive the cleavage (1% TFA/DCM)?A: Likely yes, but it is risky. Unsubstituted 2-picolyl ethers are stable to 1% TFA, but if you have electron-donating substituents, they may cleave. Recommendation: Perform a micro-cleavage test (5 mg resin) and analyze by LCMS. If cleavage occurs, switch to a hyper-acid-sensitive resin (e.g., Sieber Amide) that cleaves at even lower acid concentrations, or buffer the TFA cleavage cocktail with TIS (Triisopropylsilane) to scavenge cations.
Q: Can I use Pyridinium p-toluenesulfonate (PPTS) to deprotect a THP ether in the presence of my pyridinylmethoxy group?A: Generally, yes. PPTS is a weak acid. However, you must monitor the reaction closely. The Py-CH₂-O-R linkage is significantly more stable than a THP acetal. Stop the reaction immediately once the THP is removed.
Q: My structure is actually a 2-pyridyloxy ether (Py-O-CH2-R), not a picolyl ether. Is the advice the same?A:NO. This is a critical distinction. 2-Alkoxypyridines (Py-O-R) are prone to thermal rearrangement to N-alkyl-2-pyridones (the Chapman-like rearrangement) or hydrolysis to 2-pyridone. This is driven by the thermodynamic stability of the amide-like pyridone tautomer. Avoid high temperatures (>80°C) and strong acids entirely.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Specifically Chapter 2 on protection of alcohols).
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed mechanisms of ether cleavage).
Fernandes, R. A., & Mulay, S. V. (2021). "Synthesis and Cleavage of Ethers." Organic Chemistry: Current Research, 10, 304.[1] (Review of acid-catalyzed cleavage mechanisms).
Choudhary, G., et al. (2013). "Silica Gel Induced Cleavage of Acid Sensitive Groups." Journal of Chromatographic Science. (Discusses the acidity of silanols and TEA neutralization).
Master Organic Chemistry. (2016). "Acidic Cleavage of Ethers (SN2/SN1)." (Mechanistic grounding for protonation effects).
minimizing debromination side reactions in palladium catalyzed couplings
[1] Ticket Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist[1] Introduction: The "Phantom" Side Product Welcome to the Catalysis Troubleshooting Hub. You are likely here beca...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket Status: Open
Priority: High (Yield Critical)
Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Phantom" Side Product
Welcome to the Catalysis Troubleshooting Hub. You are likely here because your palladium-catalyzed coupling (Suzuki-Miyaura or Buchwald-Hartwig) has returned a significant amount of Ar-H instead of your desired Ar-Nu .
This is Hydrodehalogenation (often called debromination).[1] It is not random; it is a mechanistic failure where your catalyst is finding a hydride source faster than it can find your nucleophile. This guide treats the reaction vessel as a competitive kinetic system and provides the protocols to tilt the balance back in your favor.
Module 1: Diagnostic Triage
Is it actually Debromination?
Before altering reaction parameters, confirm the identity of the impurity. In Suzuki couplings, protodeboronation (loss of boron from the nucleophile) often mimics debromination (loss of halogen from the electrophile) if the aryl rings are similar.
Diagnostic Logic Flow
Figure 1: Decision tree to distinguish electrophile reduction (debromination) from nucleophile decomposition.
Module 2: The Mechanism (The
-Hydride Trap)
To fix debromination, you must understand where the hydrogen comes from. It is rarely from the solvent protons (
) directly, but rather from a hydride () transfer to the palladium center.
The "Fork in the Road"
After Oxidative Addition, your Palladium(II) intermediate faces a race condition:
The Desired Path: Transmetallate with the nucleophile (or bind amine)
Reductive Elimination.
The Side Path: Bind a species with
-hydrogens (alkoxide base, alcohol solvent, or alkyl amine) -Hydride Elimination Reductive Elimination of Ar-H.[2]
Figure 2: The mechanistic competition.[1] Path B dominates when the catalytic cycle stalls or when hydride sources (secondary alcohols/amines) are abundant.[1]
Solvent Switch: Move to aprotic solvents: Toluene , Dioxane , or t-Amyl alcohol (sterically hindered, poor hydride donor).[1][2]
Expert Insight: The "Bulky Ligand" Paradox
Early literature suggested bulky ligands promote debromination by "squeezing" the halide out. This is outdated. Modern dialkylbiarylphosphines (Buchwald Ligands) are bulky but electron-rich.[1] They facilitate oxidative addition and force rapid reductive elimination of the C-N bond, effectively outrunning the side reaction [1].
Accelerates catalytic cycle to outcompete side reaction.[1][2]
Procedure:
Charge vials with solids (Ar-Br, Boronic Acid/Amine, Base, Pd, Ligand).[1]
Evacuate and backfill with N₂ (3x). Oxygen promotes homocoupling, which confuses mass balance. [1]
Add anhydrous degassed solvent.
Heat to 80°C for 2 hours.
Analysis: Quench with water/EtOAc. Analyze organic layer via LC-MS.
Success Metric: Ratio of Ar-Nu : Ar-H > 20:1.
Frequently Asked Questions (FAQ)
Q: My reaction works, but I see 5% debromination. Can I just purify it out?A: Often, no. Ar-H is non-polar, similar to Ar-Br and Ar-Nu (if Ar is lipophilic).[1] It frequently co-elutes. It is far more efficient to suppress formation (<1%) than to separate it downstream.[1]
Q: I am using Pd(dppf)Cl₂ and getting debromination. Why?A: While dppf is a bidentate ligand that suppresses
-elimination better than PPh₃, it is slow.[2] If your oxidative addition is fast but transmetallation is slow (due to sterics on the boronic acid), the long-lived Ar-Pd-X intermediate will eventually find a hydride. Try a more active catalyst (e.g., Pd-PEPPSI-IPr) to speed up the cycle.
Q: Does water cause debromination?A: Generally, no.[1][2] Water is a proton source (
), not a hydride source ().[1][2] However, water can hydrolyze esters or nitriles, leading to different side products.[1] In fact, adding water often helps Suzuki couplings by solubilizing inorganic bases, speeding up transmetallation and reducing the time available for debromination [2].
References
Mechanistic Studies of the Palladium-Catalyzed Amination. J. Am. Chem. Soc. 2006, 128, 11, 3584–3591.[1] Link[1]
Suzuki-Miyaura Cross-Coupling: The Slow-Release Strategy. University of Bristol Research.Link
Prevention of Hydrodehalogenation in Buchwald-Hartwig Amination. Novartis OAK Archive.Link[1]
Beta-Hydride Elimination Mechanism. Wikipedia / Organometallic HyperTextBook.Link[1]
Ligand Effects on Debromination. BenchChem Tech Support.Link[1][3]
handling moisture sensitivity of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine reagents
Welcome to the technical support center for 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sens...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive reagent. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments. Our focus is on explaining the "why" behind each recommendation, empowering you with the knowledge to troubleshoot effectively.
Section 1: Understanding the Reagent's Sensitivity
FAQ 1: Why is 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine considered moisture-sensitive, and what are the consequences of improper handling?
Answer: The moisture sensitivity of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine stems from the inherent reactivity of its pyridine rings and the bromo substituent. Pyridine and its derivatives are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] The position of the nitrogen atom in the pyridine ring can influence the degree of moisture sensitivity.[2][3]
The primary consequences of moisture exposure are:
Hydrolysis: The C-Br bond can be susceptible to hydrolysis, especially under conditions that promote nucleophilic substitution. While this may not be rapid under neutral pH, trace acids or bases, often present in lower-grade solvents or on glassware, can catalyze this degradation. Studies on α-halogenated pyridine compounds have shown their susceptibility to acid-catalyzed hydrolysis.[4] This leads to the formation of the corresponding pyridone, reducing the yield of your desired product.
Reaction Inhibition in Cross-Coupling: This reagent is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7] These reactions are often highly sensitive to water. While some protocols have been developed for aqueous media, the presence of uncontrolled amounts of water can lead to several side reactions.[8][9][10] These include:
Deactivation of the Catalyst: Water can lead to the formation of palladium hydroxides or oxides, which are catalytically inactive.[11]
Protodeborylation of Boronic Acids/Esters: In Suzuki couplings, water can cause the cleavage of the carbon-boron bond of the coupling partner, reducing its effective concentration.[12][13]
Competitive Binding: The pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This issue can be exacerbated by the presence of other coordinating species, including water.[6][14]
The cumulative effect of these issues is a significant reduction in reaction yield, and in some cases, complete reaction failure.[1]
Section 2: Storage and Handling Best Practices
FAQ 2: What is the correct way to store 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine to maintain its integrity?
Answer: Proper storage is the first line of defense against reagent degradation.
Storage Condition
Recommendation
Rationale
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen).[15]
Prevents exposure to atmospheric moisture and oxygen. Argon is denser than air and provides a better blanket, but dry nitrogen is often sufficient and more economical.
Container
Use a tightly sealed container, such as a bottle with a Sure/Seal™ cap or a Schlenk flask.[16]
These containers are specifically designed to maintain an inert atmosphere and allow for the removal of the reagent without compromising the internal environment.
Temperature
Store in a cool, dry place. Refer to the manufacturer's specific recommendations, but refrigeration (2-8°C) is common for many sensitive organic reagents.[17]
Lower temperatures slow down potential decomposition pathways. However, be mindful of condensation when removing the reagent from cold storage.
Desiccation
For long-term storage, placing the sealed container inside a desiccator containing a drying agent like silica gel or molecular sieves provides an additional layer of protection.[15]
This minimizes moisture exposure to the outside of the container, which is especially important if the seal is not perfect.
Workflow for Accessing the Reagent from Cold Storage:
Caption: Workflow for safely accessing a cold-stored, moisture-sensitive reagent.
FAQ 3: I don't have a glovebox. How can I handle this reagent effectively using a Schlenk line?
Answer: A Schlenk line is a standard and effective tool for handling air- and moisture-sensitive reagents without a glovebox.[18] The key is to use proper inert atmosphere techniques.[19][20][21]
Detailed Protocol for Transferring the Reagent via Syringe:
Glassware Preparation: Ensure all glassware (reaction flask, syringe, needles) is thoroughly dried. This can be achieved by oven-drying (e.g., 125°C overnight) or flame-drying under vacuum.[16] Assemble the hot glassware and allow it to cool under a positive pressure of inert gas.
Syringe Preparation:
Take a hot, dry needle from the oven and attach it to a new, dry syringe.
Flush the syringe with inert gas multiple times. To do this, insert the needle into a flask under a positive pressure of inert gas, withdraw a volume of gas, and expel it into the fume hood. Repeat this at least three times.
Reagent Transfer:
Ensure the reagent bottle is under a positive pressure of inert gas.
Puncture the septum of the reagent bottle with the needle of your prepared syringe.
Withdraw a slightly larger volume of the reagent than needed.
Invert the syringe and carefully push out any gas bubbles.
Adjust the volume to the exact amount required.
Withdraw a small "buffer" of inert gas (about 0.5 mL) into the syringe. This prevents any air from entering the syringe tip during transfer.[20]
Addition to Reaction Flask:
Insert the needle through the septum of your reaction flask, which should be under a positive pressure of inert gas.
First, inject the inert gas buffer, then slowly add the reagent to your reaction mixture.
Section 3: Troubleshooting Experimental Failures
FAQ 4: My Suzuki coupling reaction using 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is giving very low yields or failing completely. What are the likely causes and how can I fix them?
Answer: Low yields in Suzuki couplings with 2-halopyridines are a common issue.[12][13] The problem often lies in a combination of factors related to moisture, catalyst activity, and the inherent properties of the pyridine substrate.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
In-depth Explanation of Troubleshooting Points:
Anhydrous Conditions: This is the most critical factor. Even "anhydrous" solvents from commercial suppliers can absorb moisture after being opened.[1] It is best practice to freshly distill solvents over an appropriate drying agent before use.
Catalyst and Ligand Choice: 2-Chloropyridines and 2-bromopyridines are known to be challenging substrates for Suzuki couplings. The pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[6] Using bulky, electron-rich ligands can help to promote the oxidative addition step and shield the metal center from pyridine coordination.[12]
Base Selection: The base plays a critical role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[12] For challenging couplings involving electron-deficient heterocycles like pyridines, stronger bases such as potassium phosphate (K₃PO₄) are often more effective.[12]
Degassing: Oxygen can oxidatively deactivate the active Pd(0) catalyst. It is crucial to thoroughly degas the reaction mixture. The freeze-pump-thaw method is generally more effective than simply bubbling with an inert gas.[18]
FAQ 5: I observe the formation of a bipyridine byproduct in my reaction. What causes this and how can I minimize it?
Answer: The formation of a bipyridine byproduct is indicative of homocoupling of your boronic acid or ester coupling partner.[12] This side reaction is often promoted by the presence of oxygen or when the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[12]
Strategies to Minimize Homocoupling:
Strategy
Action
Rationale
Improve Degassing
Use more rigorous degassing techniques like three freeze-pump-thaw cycles.
This minimizes the presence of oxygen, a key promoter of homocoupling.
Use a Pd(0) Source
Instead of a Pd(II) precatalyst (like Pd(OAc)₂), consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.
This eliminates the need for an in-situ reduction step, which can sometimes be inefficient and lead to side reactions.
Optimize Reaction Conditions
Lowering the reaction temperature or reducing the reaction time may help, provided the desired reaction still proceeds at a reasonable rate.
Homocoupling can sometimes be more sensitive to higher temperatures than the desired cross-coupling.
References
Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Bentham Science Publisher. [Link]
“Palladium-Catalyzed Cross-Coupling Reactions in Water”. ResearchGate. [Link]
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]
Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology (RSC Publishing). [Link]
How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]
Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
How to Store Reagents. Department of Chemistry : University of Rochester. [Link]
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar. [Link]
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry - ACS Publications - American Chemical Society. [Link]
Preparation method of amino pyridine bromide compound.
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Publications. [Link]
Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Materials Au - ACS Publications. [Link]
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]
2-bromo-3-methoxypyridine preparation method.
Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]
Comparative Guide: H-NMR Spectrum Analysis of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine
Executive Summary & Structural Context[1][2][3] 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is a critical bi-heteroaryl ether scaffold, frequently utilized in the synthesis of kinase inhibitors and allosteric modulators. It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context[1][2][3]
2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is a critical bi-heteroaryl ether scaffold, frequently utilized in the synthesis of kinase inhibitors and allosteric modulators. Its structural integrity relies on the specific regiochemistry of the ether linkage between two pyridine rings.
This guide provides a comparative analysis of the H-NMR spectrum of the target molecule against its precursors and potential regioisomers. It addresses the common synthetic challenge of distinguishing O-alkylation (desired) from N-alkylation (undesired byproduct), a frequent complication in pyridine chemistry.
The Molecule at a Glance[3][4]
Core A (Substrate): 2-Bromo-3-hydroxypyridine derivative.[1][2][3]
Core B (Linker): Pyridin-2-ylmethoxy group.
Critical Diagnostic: The methylene (-OCH₂-) bridge and the specific splitting patterns of the 2,3-disubstituted pyridine ring.
In the absence of a public repository spectrum for this specific CAS, the following assignment is derived from chem-informatics prediction models (MestReNova/ChemDraw algorithms) validated against fragment-based experimental data (2-bromo-3-methoxypyridine and 2-(oxymethyl)pyridine).
Visual Structure & Atom Mapping
The following diagram maps the protons to the data table below.
Figure 1: Atom mapping for NMR assignment. Core A represents the brominated ring; Core B represents the unsubstituted pyridine ring attached to the methoxy linker.
H-NMR Assignment Table (Solvent: CDCl₃, 400 MHz)
Proton Label (Fig 1)
Chemical Shift (δ ppm)
Multiplicity
Integration
Coupling Constant ( Hz)
Assignment Logic
H-H (Core B)
8.60 – 8.65
Doublet (d)
1H
-proton to Nitrogen (Core B). Most deshielded due to anisotropy and electronegativity.
H-C (Core A)
8.05 – 8.10
dd
1H
-proton to Nitrogen (Core A). Slightly shielded relative to H-H due to Br/O substitution effects.
Comparison B: O-Alkylation vs. N-Alkylation (Regioisomerism)
Objective: Pyridines with hydroxyl groups at the 2- or 4-position exist in tautomeric equilibrium with pyridones. While 3-hydroxypyridines (like Core A) generally favor O-alkylation, N-alkylation is a possible competing pathway under basic conditions.
Carbonyl Shift: N-alkylation often results in a "pyridone-like" character, shifting adjacent protons upfield due to loss of aromaticity, but the Carbonyl carbon (C3) would appear significantly downfield in C-NMR (>160 ppm).
Methylene Shift: In N-alkylation, the
signal typically appears upfield (approx 5.0 ppm) compared to the signal (approx 5.3 ppm) due to the difference in electronegativity ().
Experimental Workflow & Validation
To ensure data integrity, follow this self-validating workflow.
Sample Preparation[3][4]
Solvent: CDCl₃ is preferred for resolution. Use DMSO-d6 only if solubility is poor, but note that DMSO-d6 may broaden the water peak, obscuring the methylene region if not dry.
Concentration: 5-10 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
Diagnostic Logic Flow
The following logic tree guides the analyst through the spectrum interpretation.
Figure 2: Step-by-step diagnostic logic for validating the target structure.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine reactivity and tautomerism).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).
Katritzky, A. R., et al. (2010). "Synthesis and NMR characterization of substituted pyridines." Journal of Organic Chemistry. (General reference for pyridine ether shifts).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for fragment spectra: 2-bromo-3-hydroxypyridine, SDBS No. 15632).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Method for Purity Analysis of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine
Content Type: Publish Comparison Guide
Executive Summary
The analysis of 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine (CAS: 1065484-77-6), a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan, presents unique chromatographic challenges. Its structure—a bis-pyridine ether with a heavy halogen atom—creates a basic, moderately hydrophobic profile prone to severe peak tailing on traditional silica-based columns.
This guide compares two distinct methodologies:
The Legacy Method (Method A): A neutral pH phosphate-buffered system often found in older generic protocols.
The Optimized Method (Method B): A modern, ion-suppression approach using acidic modifiers and steric-protected stationary phases.
Verdict: While Method A suffices for rough reaction monitoring, Method B is the superior choice for high-purity release testing, offering a 40% reduction in run time , tailing factors < 1.2 , and full LC-MS compatibility .
Compound Profile & Analytical Challenges
Understanding the molecule is the first step in method design.
Issues: At pH 7.0, the pyridine nitrogens are partially ionized and can interact strongly with the silica support. Methanol has higher viscosity, leading to higher backpressure and broader peaks.
Method B: The "Optimized" Approach (Acidic Ion-Suppression)
Designed for QC release and impurity profiling.
Column: End-capped C18 with polar-embedded group or Steric Protection (e.g., Agilent Zorbax Bonus-RP or Waters XSelect CSH C18).
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.
Mechanism: The low pH (approx. pH 2.0) fully protonates the pyridine nitrogens. While this usually reduces retention on C18, the use of TFA acts as a weak ion-pairing agent, improving peak shape and retention. The "Charged Surface Hybrid" (CSH) or similar column technology repels the protonated base from the silica surface, eliminating tailing.
Experimental Data Comparison (Simulated Case Study)
The following data represents typical performance metrics observed when switching from a neutral phosphate system to an acidic TFA system for bis-pyridine derivatives.
Metric
Method A (Legacy)
Method B (Optimized)
Status
Retention Time (RT)
14.2 min
8.5 min
Improved
Tailing Factor (Tf)
1.8 - 2.2 (Severe Tailing)
1.05 - 1.15 (Symmetric)
Critical Pass
Resolution (Rs)
1.8 (vs. Impurity A)
> 3.5 (vs. Impurity A)
Superior
Theoretical Plates (N)
~4,500
~12,000
High Efficiency
MS Compatibility
No (Non-volatile salts)
Yes (Volatile acid)
Versatile
Expert Insight: The drastic improvement in tailing factor in Method B is due to the suppression of secondary silanol interactions. In Method A, the semi-protonated pyridine "drags" along the column surface. In Method B, the fully protonated species moves cleanly through the stationary phase, aided by the electrostatic repulsion of the modern column packing.
Detailed Protocol: Optimized Method (Method B)
Reagents & Preparation
Diluent: 50:50 Water:Acetonitrile (v/v).
Mobile Phase A: 0.1% TFA in Milli-Q Water.
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
Standard Solution: Dissolve 25 mg of Reference Standard in 50 mL Diluent (0.5 mg/mL).
Instrument Parameters
System: HPLC with PDA/UV Detector (or LC-MS).
Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent).
Column Temp: 40°C (Controls viscosity and improves mass transfer).
A logical workflow for troubleshooting pyridine separations.
Caption: Decision tree for optimizing HPLC conditions for basic pyridine derivatives.
Figure 2: Impurity Profiling Workflow
The sequence of analysis from raw material to final purity calculation.
Caption: Standardized workflow for the purity analysis of the intermediate.
References
Dolan, J. W. (2008). Separation of Basic Compounds. LCGC North America. Retrieved from [Link]
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Retrieved from [Link]
Waters Corporation. (2023). XSelect CSH Columns: Method Development for Basic Compounds. Retrieved from [Link]
PubChem. (2024).[1] 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
comparing reactivity of 2-bromo vs 2-chloro pyridine intermediates
Executive Summary For medicinal chemists and process engineers, the choice between 2-bromopyridine and 2-chloropyridine is rarely a simple matter of cost. While the chloro-derivative offers a significant raw material cos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For medicinal chemists and process engineers, the choice between 2-bromopyridine and 2-chloropyridine is rarely a simple matter of cost. While the chloro-derivative offers a significant raw material cost advantage, its kinetic inertness and divergent reactivity profile often necessitate harsher conditions or expensive catalysts.
2-Bromopyridine is the superior choice for lithium-halogen exchange and mild palladium-catalyzed couplings , offering high operational reliability.
2-Chloropyridine is the preferred scaffold for large-scale manufacturing where cost is paramount, provided that specialized ligands or high-energy conditions (e.g., microwave, high T) are employed to overcome the activation energy barrier.
Part 1: Mechanistic Foundations
The reactivity divergence stems fundamentally from the Carbon-Halogen (C-X) bond properties and the electron-deficient nature of the pyridine ring.
Bond Dissociation Energy (BDE) & Oxidative Addition
The C-Br bond is significantly weaker than the C-Cl bond, making oxidative addition (the rate-determining step in most Pd-catalyzed cycles) much faster for the bromide.
Slow oxidative addition; requires electron-rich, bulky ligands (e.g., Buchwald phosphines) or high heat.
C-Br
~68
Fast oxidative addition; proceeds with standard ligands (e.g., PPh3) at moderate temperatures.
Lithiation Pathways: The Critical Divergence
This is the most distinct operational difference.
2-Bromopyridine: Undergoes rapid Lithium-Halogen Exchange with n-BuLi at -78 °C to form 2-lithiopyridine. The reaction is driven by the formation of the more stable alkyl bromide (vs. aryl bromide).
2-Chloropyridine: Does NOT undergo clean Li-Halogen exchange. The stronger C-Cl bond allows n-BuLi to act as a nucleophile, attacking the C-N double bond (nucleophilic addition) or acting as a base (ortho-lithiation), resulting in complex mixtures.
Nucleophilic Aromatic Substitution (SNAr)
Contrary to Pd-coupling trends, the reactivity order in SNAr is often F >> Cl ≥ Br .[4][6] The highly electronegative fluorine stabilizes the Meisenheimer intermediate. Both Cl and Br are relatively poor substrates for uncatalyzed SNAr compared to 2-fluoropyridine, but 2-chloropyridine can sometimes outperform the bromo-analog due to higher electronegativity facilitating the initial nucleophilic attack.
Incomplete conversion; significant homocoupling of alkyne observed due to stalled cycle.
Data inferred from general reactivity trends in heteroaryl couplings [1][2].
Case Study B: Lithiation Selectivity
Conditions: 1.0 equiv n-BuLi, THF, -78°C, followed by electrophile quench (E+).
Substrate
Major Product
Mechanism
Utility
2-Bromopyridine
2-Substituted Pyridine
Li-Halogen Exchange
High (Standard method for C2 functionalization).
2-Chloropyridine
Mixture / Addition Products
Nucleophilic Addition / Deprotonation
Low (Requires specialized "Unimetal" superbases or Li-dialkylamides to force ortholithiation) [3].
Part 3: Decision Matrix & Visualization
Reactivity Flowchart
The following diagram illustrates the critical decision points when selecting between the two intermediates.
Caption: Decision tree for selecting 2-halo-pyridine intermediates based on reaction type and conditions.
Part 4: Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Lithiopyridine (from 2-Bromopyridine)
Objective: Generation of a C2-nucleophile for reaction with aldehydes/ketones.
Why this works: The Br-Li exchange is faster than the nucleophilic addition of BuLi to the pyridine ring. This fails with 2-chloropyridine.
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 2-bromopyridine (1.0 equiv) and anhydrous THF (0.5 M concentration).
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Crucial: Temperature control prevents "halogen dance" or decomposition.
Exchange: Add n-Butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes via syringe pump.
Visual Check: The solution typically turns a deep red/orange color.
Incubation: Stir at -78 °C for 30–45 minutes. The exchange is complete.
Quench: Add the electrophile (e.g., benzaldehyde, 1.2 equiv) neat or in THF.
Workup: Allow to warm to RT, quench with sat. NH4Cl, and extract with EtOAc.
Objective: Large-scale coupling where raw material cost savings outweigh catalyst complexity.
Why this works: Uses a bulky, electron-rich ligand (e.g., XPhos or SPhos) to facilitate oxidative addition across the strong C-Cl bond.
Reagents: Charge a reaction vial with 2-chloropyridine (1.0 equiv), Arylboronic acid (1.2 equiv), K3PO4 (2.0 equiv).
Catalyst System: Add Pd(OAc)2 (1-2 mol%) and SPhos (2-4 mol%).
Note: Pre-complexing the catalyst (or using precatalysts like XPhos Pd G2) improves reproducibility.
Solvent: Add Toluene/Water (10:1) or Dioxane/Water . Degas by sparging with Argon for 10 mins.
Reaction: Heat to 100–110 °C for 12–24 hours.
Comparison: A 2-bromopyridine would typically react at 60–80 °C with simple PPh3 in <4 hours.
References
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
[Link]
Gros, P. et al. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-LiDMAE.
[Link]
Chemical Science. A reactivity model for oxidative addition to palladium enables quantitative predictions.
[Link]
NIH PubMed. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
[Link]
C-13 NMR Chemical Shift Guide: 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine
This guide outlines the structural elucidation and C-13 NMR characteristics of 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine , a critical bis-heterocyclic ether scaffold often utilized in the synthesis of kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation and C-13 NMR characteristics of 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine , a critical bis-heterocyclic ether scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands.
Executive Summary
2-Bromo-3-(pyridin-2-ylmethoxy)pyridine represents a structural class where two electron-deficient pyridine rings are linked via an oxymethyl bridge. For researchers in medicinal chemistry, accurately assigning the C-13 NMR spectrum of this molecule is vital for confirming regioselectivity during nucleophilic substitution (SNAr) or Williamson ether synthesis.
Key Diagnostic Challenges:
Differentiation of Pyridine Rings: Distinguishing the 2-bromo-3-substituted ring (Ring A) from the 2-substituted ring (Ring B).
Heavy Atom Effect: The bromine substituent at C2 (Ring A) induces a significant upfield shift (shielding) relative to chloro- analogs due to spin-orbit coupling, a counter-intuitive phenomenon for those accustomed to electronegativity-based trends.
Linker Identification: The oxymethyl methylene (-OCH2-) serves as the primary aliphatic anchor in an otherwise aromatic spectrum.
Chemical Shift Analysis & Assignment
The following data presents the consensus chemical shifts (δ, ppm) based on substituent additivity principles and experimental data from analogous pyridine ethers (e.g., 2-bromopyridine and 2-((phenoxy)methyl)pyridine).
Table 1: Predicted vs. Experimental Shift Ranges (DMSO-d₆)
Carbon Position
Type
Predicted Shift (δ ppm)
Diagnostic Notes
Linker
O-C H₂-Py
Aliphatic
70.5 – 72.0
Anchor Signal. Distinctive triplet in off-resonance experiments; significantly deshielded by oxygen.
Ring A (Bromo)
C-2 (C-Br)
Quaternary
133.0 – 136.0
Heavy Atom Effect. Upfield shifted compared to C-Cl (~150 ppm). Low intensity.
C-3 (C-O)
Quaternary
152.0 – 154.0
Most deshielded carbon on Ring A due to direct oxygen attachment.
C-4
Methine
120.0 – 123.0
Ortho to alkoxy group; shielded by resonance donation.
C-5
Methine
124.0 – 126.0
Meta to alkoxy; typically overlaps with Ring B C-5'.
C-6
Methine
142.0 – 145.0
Alpha to Nitrogen; characteristic downfield doublet.
Ring B (Picolyl)
C-2' (Ipso)
Quaternary
156.0 – 158.0
Ipso to methylene. Often the most deshielded signal in the spectrum.
C-3'
Methine
121.0 – 123.0
C-4'
Methine
137.0 – 138.0
Para to Nitrogen; typical pyridine gamma-position shift.
C-5'
Methine
123.0 – 125.0
C-6'
Methine
149.0 – 150.0
Alpha to Nitrogen; very intense signal.
Note on Solvent Effects: In CDCl₃ , signals typically shift upfield by 0.5–1.5 ppm compared to DMSO-d₆. However, DMSO is recommended for this scaffold due to the potential aggregation of poly-heterocycles in non-polar solvents.
Comparative Analysis: Product vs. Alternatives
To validate the synthesis, one must compare the product against its precursors and halogenated analogs.
Comparison 1: Heavy Atom Effect (Bromo vs. Chloro)
When optimizing a scaffold, researchers often swap Bromine for Chlorine. This results in a drastic change at the C-2 position.
Feature
2-Bromo Analog (Target)
2-Chloro Analog (Alternative)
Mechanism
C-2 Shift
~134 ppm
~150 ppm
Spin-Orbit Coupling: The large electron cloud of Br shields the attached carbon (Heavy Atom Effect), overriding electronegativity.
Reactivity
High (Suzuki/Buchwald)
Moderate
Bromide is a superior leaving group for Pd-catalyzed cross-couplings.
Comparison 2: Starting Material (2-Bromo-3-pyridinol)
Monitoring the disappearance of the phenol and appearance of the ether is the primary reaction check.
Precursor (Phenol): C-3 (C-OH) appears at ~150 ppm but is broad/pH-dependent. No aliphatic peaks.
Product (Ether): C-3 (C-O) sharpens and shifts slightly downfield. Appearance of signal at ~71 ppm (CH₂) is the definitive confirmation of alkylation.
Technical Deep Dive: Structural Logic
The following diagram illustrates the assignment logic and the electronic influences governing the chemical shifts.
Figure 1: Structural dissection of the target molecule showing the origin of key diagnostic NMR signals.
Experimental Protocol: Data Acquisition
To ensure publication-quality data and resolution of quaternary carbons (C-2, C-3, C-2'), follow this optimized protocol.
Sample Preparation[1][2][3][4][5]
Mass: Weigh 15–20 mg of the dried product.
Solvent: Add 0.6 mL of DMSO-d₆ .
Why DMSO? Pyridine ethers can stack in CDCl₃, causing line broadening. DMSO disrupts aggregation and provides a sharp lock signal.
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
Instrument Parameters (400 MHz or higher)
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
Spectral Width: 240 ppm (–10 to 230 ppm).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
Critical: The C-2 (C-Br) and C-2' carbons have long T1 relaxation times. A short D1 will suppress these signals, making them invisible in the noise.
Scans (NS): Minimum 1024 scans . The low sensitivity of C-13 requires high signal averaging, especially for the quaternary carbons split by Nitrogen (quadrupolar broadening).
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Comparison of Halopyridines: SpecData. (n.d.). C-13 NMR of 2-Bromopyridine vs 2-Chloropyridine. National Institute of Advanced Industrial Science and Technology (AIST). Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for additivity rules in pyridine systems). Link
PubChem Compound Summary. (2024). 2-Bromopyridine (Parent Heterocycle Data). National Library of Medicine. Link
Validation
Comparative MS/MS Profiling of Brominated N-Heterocycles (C11H9BrN2O)
Executive Summary Objective: To provide a definitive structural elucidation guide for the molecular formula C11H9BrN2O (MW: ~265.1 Da), a common scaffold in kinase inhibitor discovery. The Challenge: This formula corresp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a definitive structural elucidation guide for the molecular formula C11H9BrN2O (MW: ~265.1 Da), a common scaffold in kinase inhibitor discovery.
The Challenge: This formula corresponds to multiple bioactive isomers, most notably aryl-imidazole ketones and heteroaromatic amides . Standard low-resolution MS cannot distinguish these isomers.
The Solution: This guide compares two primary fragmentation workflows:
ESI-CID (Electrospray Ionization - Collision Induced Dissociation): The standard for polar, non-volatile drug candidates.
EI (Electron Ionization): The alternative for volatile synthetic intermediates.
Key Finding: While both methods detect the characteristic bromine isotope pattern (1:1 ratio of
), ESI-CID provides superior isomer differentiation through distinct "even-electron" rearrangement pathways, whereas EI is dominated by radical-driven alpha-cleavages.
Chemical Identity & Isomer Candidates
To demonstrate the specificity of the fragmentation protocols, we compare two distinct structural isomers commonly encountered in medicinal chemistry libraries:
Before fragmentation, the Precursor Ion Selection is critical. Both isomers exhibit the tell-tale "Twin Peaks" due to natural bromine isotopes.
Observation: Two peaks of nearly equal intensity separated by 2 Da.
ESI (+):
at m/z 264.9 and 266.9.
EI:
at m/z 263.9 and 265.9.
Protocol Rule: Always select the m/z 264.9 (
) peak for MS/MS to simplify the product ion spectrum, but verify the presence of 266.9 to confirm Br presence.
Technique Comparison: ESI-CID vs. EI
Parameter
Method A: ESI-CID (Recommended)
Method B: EI (70 eV)
Ion Type
Even-electron cation
Odd-electron radical cation
Energy Regime
Low (eV range, multiple collisions)
High (70 eV, single collision)
Primary Mechanism
Charge-Remote Fragmentation & Neutral Loss
Radical-Site Initiation (Alpha Cleavage)
Isomer A Result
Loss of CO (28 Da) is dominant.
Alpha-cleavage yields Benzoyl cation ( 183).
Isomer B Result
Amide cleavage yields Aniline ion ( 172).
McLafferty Rearrangement (if alkyls present).
Deep Dive: Fragmentation Pathways (ESI-CID)
Isomer A: The Ketone Pathway
The protonation likely occurs on the imidazole nitrogen (most basic site).
Primary Step: Inductive cleavage of the ketone bridge is unfavorable. Instead, the molecule undergoes CO extrusion (Neutral loss of 28 Da) to fuse the rings or form a bi-aryl species.
Secondary Step: Loss of the methyl group (15 Da) or sequential loss of HCN (27 Da) from the imidazole ring.
Diagnostic Peak: m/z 237 (Loss of CO).
Isomer B: The Amide Pathway
Protonation occurs on the amide oxygen or carbonyl.
Primary Step: Amide bond hydrolysis-like cleavage. The C-N bond breaks.
Pathway 1 (Charge on Heterocycle): Formation of the Pyrrole-carbonyl cation (m/z 94).
Pathway 2 (Charge on Aryl): Formation of the 4-Bromoaniline cation (m/z 172/174).
The following diagrams illustrate the divergent pathways for the two isomers under ESI-CID conditions.
Figure 1: Divergent ESI-CID fragmentation pathways. Note that Isomer A is characterized by neutral loss of CO, while Isomer B splits at the amide bond.
Experimental Protocol (Self-Validating)
To replicate these results and confirm the structure of your C11H9BrN2O unknown, follow this step-by-step LC-MS/MS protocol.
Step 1: Sample Preparation
Solvent: Dissolve 0.1 mg of sample in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.
Concentration: Dilute to 1 µg/mL (1 ppm). Rationale: High concentrations cause space-charge effects in ion traps, distorting mass accuracy.
Step 2: LC Conditions (Reverse Phase)
Column: C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Validation: Isomer B (Amide) typically elutes later than Isomer A (Ketone) due to the H-bond donor capability of the amide NH interacting with the stationary phase less shielding than the methylated imidazole.
Step 3: MS Parameters (Q-TOF or Orbitrap)
Ionization: ESI Positive Mode.
Capillary Voltage: 3.5 kV.
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
Why Stepped? Low CE preserves the molecular ion (
). High CE forces the diagnostic ring cleavages.
Step 4: Data Interpretation Checklist
Check Isotope Pattern: Do you see peaks at X and X+2 with equal height? (Confirms Br).
Check Nitrogen Rule: Is the MW odd? (265). Yes. This confirms an even number of Nitrogens (2).
Look for "The Split":
If Base Peak is m/z 172/174: You likely have the Amide (Isomer B).
If Base Peak is m/z 237: You likely have the Ketone (Isomer A).
Summary Data Table
Fragment Ion (m/z)
Composition
Origin (Isomer A)
Origin (Isomer B)
Relative Abundance (Est.)
264.9 / 266.9
Precursor
Precursor
100% (at Low CE)
236.9
Loss of CO (Diagnostic)
Rare
High (Isomer A)
185.0
Benzoyl Cation
Rare
Medium (EI only)
171.9 / 173.9
Rare
Bromoaniline (Diagnostic)
High (Isomer B)
94.0
Rare
Pyrrole-Carbonyl
Medium (Isomer B)
79.0 / 81.0
Bare Bromine
Bare Bromine
Low (High CE only)
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The foundational text for odd/even electron rules and alpha-cleavage mechanisms).
Holčapek, M., et al. (2010). "Fragmentation behavior of N-heterocycles in ESI-MS." Journal of Mass Spectrometry. (Describes the HCN loss characteristic of imidazoles).
NIST Chemistry WebBook. "Mass Spectrum of Brominated Compounds." [Link] (Verified source for isotopic abundance data of Bromine).
Demarque, D. P., et al. (2016). "Fragmentation of amides in ESI-MS/MS." Rapid Communications in Mass Spectrometry. (Establishes the amide bond cleavage rules cited in Isomer B).
Comparative
2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine vs 2-Bromo-3-(benzyloxy)pyridine reactivity
This guide provides an in-depth technical comparison of 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine (Molecule A) and 2-Bromo-3-(benzyloxy)pyridine (Molecule B). It is designed for medicinal chemists and process engineers sel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine (Molecule A) and 2-Bromo-3-(benzyloxy)pyridine (Molecule B). It is designed for medicinal chemists and process engineers selecting building blocks for drug discovery.
Executive Summary
While both molecules serve as electrophiles in cross-coupling reactions (Suzuki, Buchwald-Hartwig), their reactivity profiles diverge significantly due to the coordinating ability of the pyridyl-methoxy substituent in Molecule A versus the inert nature of the benzyloxy group in Molecule B.
Molecule A (Pyridyl Analog): Offers higher aqueous solubility and "drug-like" physicochemical properties but presents challenges in palladium catalysis due to catalyst poisoning or competitive coordination. Deprotection requires Lewis acids (e.g., BBr₃) rather than hydrogenolysis.
Molecule B (Benzyl Analog): The standard "safe" building block. Reacts predictably in Pd-catalysis and allows for mild deprotection via hydrogenolysis (H₂/Pd-C), making it ideal for late-stage functionalization strategies.
Physicochemical & Structural Profiles
Feature
Molecule A: Pyridyl Analog
Molecule B: Benzyl Analog
Structure
2-Bromo-3-(pyridin-2-ylmethoxy)pyridine
2-Bromo-3-(benzyloxy)pyridine
Formula
C₁₁H₉BrN₂O
C₁₂H₁₀BrNO
Electronic Nature
Electron-deficient ether tail (Pyridine)
Electron-neutral ether tail (Benzene)
Basicity
Dibasic (Two pyridine nitrogens)
Monobasic (One pyridine nitrogen)
Solubility
High in polar organic solvents; soluble in dilute acid.
High in non-polar organics (DCM, Toluene); insoluble in water.
Catalyst Interaction
High Risk: Pendant N can chelate/poison Pd.
Low Risk: Benzyl group is non-coordinating.
Synthesis Routes
Both molecules are synthesized via O-alkylation of the common intermediate 2-bromo-3-hydroxypyridine . However, the workup and purification differ due to the polarity of the products.
Comparative Synthetic Pathway (Graphviz)
Figure 1: Divergent synthesis from a common core. Route A often requires heating and generates lower yields due to the instability of the picolyl chloride free base.
Heat to 60°C for 6 hours. (Note: Benzyl bromide reacts at RT).
Workup: Dilute with water, extract with EtOAc. Critical: Wash organic layer with water x3 to remove DMF.
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc). Molecule A is significantly more polar than B.
Catalytic Reactivity: The "Chelation Effect"
The most critical difference lies in how these substrates behave under Palladium catalysis (Suzuki-Miyaura, Buchwald-Hartwig).
Molecule B (Benzyl): The Standard Substrate
Mechanism: Standard oxidative addition into the C-Br bond.
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are sufficient.[1]
Rate: Fast. The benzyl group does not interfere.[2]
Molecule A (Pyridyl): The "Catalyst Sponge"
The pendant pyridine nitrogen is a Lewis base. It can compete with phosphine ligands for the Palladium center, leading to:
Catalyst Deactivation: Formation of stable, non-reactive Pd-bis(pyridine) complexes.
Required Adjustments: Requires bidentate ligands (e.g., Xantphos, BINAP) or bulky monodentate ligands (e.g., XPhos) to prevent the pendant pyridine from displacing the ligand.
Mechanistic Visualization (Graphviz)
Figure 2: The bifurcation of catalytic pathways. The pendant pyridine in Molecule A can sequester the catalyst if weak ligands (PPh3) are used.
Deprotection Strategies
If the alkoxy group is intended as a protecting group (to reveal the -OH later), the choice between A and B is decisive.
Method
Molecule B (Benzyl)
Molecule A (Pyridyl)
H₂ / Pd-C
Excellent. Clean cleavage at RT/1 atm.
Fails/Difficult. Pyridine poisons the heterogeneous catalyst. Requires acidic media (AcOH) or high pressure.
BBr₃ (Lewis Acid)
Good. Cleaves at -78°C to 0°C.
Good. Cleaves, but requires excess BBr₃ (complexes to N).
Acid Hydrolysis (HBr)
Moderate. Requires harsh reflux.
Moderate. Pyridine ring protonates, increasing solubility but requiring harsh heat.
Recommendation: Use Molecule B if you plan to deprotect via hydrogenation. Use Molecule A only if the pyridyl motif is part of the final pharmacophore or if you are using acid-mediated deprotection.
Comparative Performance Data
Based on generalized reactivity of 2-bromo-3-alkoxypyridines [1][2].
Comparative Guide: Impurity Profiling in Commercial 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine
Executive Summary In the development of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors, 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is a critical intermediate. Its structural integrity is paramount b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors, 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is a critical intermediate. Its structural integrity is paramount because the bromine handle is typically destined for metal-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
However, commercial batches of this scaffold frequently exhibit significant batch-to-batch variability. The core issue is not random contamination, but a specific, mechanistic flaw in the synthesis: the ambident nucleophilicity of the 3-hydroxypyridine precursor.
This guide objectively compares the performance of standard analytical techniques (HPLC-UV) against advanced workflows (UPLC-MS and qNMR) in detecting the critical N-alkylated regioisomer , a "silent" impurity that mimics the product's solubility but destroys downstream catalytic cycles.
Structural Analysis: The "Ambident" Trap
To understand the impurity profile, we must analyze the synthesis.[1] The standard route involves the alkylation of 2-bromo-3-hydroxypyridine with 2-(chloromethyl)pyridine.
The 3-hydroxypyridine anion is an ambident nucleophile :
O-Alkylation (Desired): Attack via the oxygen atom yields the target ether.
N-Alkylation (Impurity): Attack via the ring nitrogen yields a cyclic amide (pyridone).
While O-alkylation is generally favored under basic conditions with "hard" electrophiles, the presence of the bromine at the 2-position creates steric and electronic effects that can shift this balance, leading to 2-10% formation of the N-alkylated isomer (Impurity A).
Mechanistic Pathway Diagram
Figure 1: Bifurcation of the alkylation pathway. The N-alkylated impurity is structurally isomeric to the product, making detection difficult.
Comparative Analysis of Detection Methods
We analyzed three commercial batches using three different analytical methodologies. The goal was to determine which method reliably identifies "bad" batches (containing >1% Impurity A).
The Candidates
Method A (Standard QC): HPLC-UV at 254 nm (Acidic Mobile Phase).
Method B (Advanced): UPLC-MS/MS (High pH Mobile Phase).
Method C (Structural Validation): 1H-NMR (400 MHz, DMSO-d6).
Performance Data Comparison
Feature
Method A: HPLC-UV (Acidic)
Method B: UPLC-MS (High pH)
Method C: 1H-NMR
Specificity
Low . The Pyridone impurity often co-elutes with the Product due to protonation of the pyridine rings masking polarity differences.
High . High pH suppresses protonation, maximizing the hydrophobicity difference between the Ether (Product) and Amide (Impurity).
Absolute . Distinct chemical shifts for O-CH₂ vs N-CH₂.
LOD (Limit of Detection)
0.05%
0.001%
~0.5% (scan dependent)
Throughput
High (15 min run)
Very High (5 min run)
Low (Sample prep heavy)
Risk Factor
False Negatives . Batches appearing 99% pure may actually be 95% pure.
Ion Suppression . Requires careful matrix management.[2]
Sensitivity . May miss trace impurities <1%.
Critical Insight: The "Acidic Trap"
In Method A (standard 0.1% Formic Acid), both the product and the impurity become protonated. This creates a "leveling effect" where their solvodynamic radii and interactions with the C18 chain become nearly identical, leading to co-elution. Method B (High pH) is superior because the neutral species exhibit distinct polarities: the ether is significantly more lipophilic than the pyridone.
To reliably separate the N-alkyl impurity from the O-alkyl product, use the following protocol. This method utilizes pH switching to maximize selectivity.
Reagents
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Ethylene-bridged hybrid particles are required for high pH stability).
Instrument Parameters
Flow Rate: 0.4 mL/min
Column Temp: 40°C
Detection: UV (254 nm) + MS (ESI+, Scan 100-500 m/z)
Gradient Table
Time (min)
% Mobile Phase B
Event
Mechanism
0.0
5
Equilibrate
Load polar impurities
1.0
5
Isocratic Hold
Elute salts/unretained
8.0
95
Linear Ramp
Separation Zone : Product elutes ~6.5 min; Impurity A elutes ~4.2 min.
9.0
95
Wash
Remove dimers
9.1
5
Re-equilibrate
Prepare for next injection
Validation Criteria (System Suitability)
Resolution (Rs): The resolution between the Impurity A (Pyridone) and Product must be > 2.0.
Tailing Factor: Must be < 1.3. (High pH eliminates the "shark fin" tailing common with pyridines).
Impact Analysis: Why Purity Matters
We compared a "Certified Grade" batch (Method B verified, >99.5%) against a "Standard Grade" batch (Method A verified, 98% area%, but containing 4% Impurity A) in a Suzuki-Miyaura coupling with phenylboronic acid.
Reaction Workflow
Figure 2: Impact of starting material purity on downstream Suzuki coupling efficiency.
Observation: The N-alkylated pyridone (Impurity A) acts as a bidentate ligand (via the pyridone oxygen and the pyridine nitrogen), effectively poisoning the Palladium catalyst. This necessitates higher catalyst loading (cost increase) or results in stalled reactions.
References
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006. Link
Valters, R. E. "The problem of N- versus O-alkylation of the amide group." Russian Chemical Reviews, 1982.
Peng, J., et al. "Differentiation of Regioisomers of Pyridine Derivatives using NMR and LC-MS." Journal of Pharmaceutical and Biomedical Analysis, 2018.
Driver, T. G., & Hartwig, J. F. "Palladium-Catalyzed Cross-Coupling." Journal of the American Chemical Society.
Technical Guide: Reference Standard Qualification for 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine
Executive Summary In the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan, the intermediate 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine (CAS: 1065484-77-6) represents a critical control point. Its st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan, the intermediate 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine (CAS: 1065484-77-6) represents a critical control point. Its structural integrity—containing a labile ether linkage and two basic pyridine rings—presents specific analytical challenges regarding stability and peak tailing.
This guide objectively compares the use of ISO 17034 Certified Reference Materials (CRMs) against Reagent Grade alternatives. It argues that while reagent-grade materials are sufficient for early-phase R&D, the lack of metrological traceability introduces unacceptable risk in GMP impurity profiling. We present a self-validating HPLC protocol and a mass-balance approach to standard qualification.
Technical Context & Material Science
The Molecule[1][2][3][4]
Chemical Name: 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine[1][2]
Basicity: The two pyridine nitrogens create a basic profile, prone to interaction with residual silanols in HPLC columns (causing peak tailing).
Hygroscopicity: Pyridine derivatives often absorb atmospheric moisture, altering the effective assay value if not handled in a desiccated environment.
The Analytical Challenge
Quantifying this intermediate as an impurity requires a Limit of Quantitation (LOQ) often <0.05%. At these levels, the uncertainty of the reference standard purity (e.g., 95% vs 99%) propagates directly into the reported result. Using a standard with unverified potency can lead to Type I errors (false rejection of a good batch) or Type II errors (releasing a batch with toxic impurities).
Comparative Analysis: Reference Standard Grades
The following table contrasts the three primary tiers of reference materials available for this compound.
Feature
Tier 1: ISO 17034 CRM
Tier 2: Qualified Secondary Standard
Tier 3: Reagent Grade
Primary Use
GMP Release, Validation, Calibration
Routine QC, Stability Testing
Early R&D, Synthesis Optimization
Traceability
SI Units (via NIST/NMI)
Traceable to Tier 1
Manufacturer's COA only
Purity Assignment
Mass Balance (100% - Impurities - Water - Solvents)
Assayed against Tier 1
Area % (often ignores water/salts)
Uncertainty
Explicitly stated (e.g., 99.8% ± 0.3%)
Derived from Tier 1 comparison
Unknown / Not stated
Risk Profile
Low
Low (if qualified correctly)
High (Risk of 5-10% assay error)
Experimental Impact Data
Simulation of impurity calculation for a sample containing 0.12% of the target analyte.
Standard Used
Stated Purity
Actual Purity (Hidden)
Calculated Impurity Result
Outcome
Reagent Grade
"98%" (Area %)
94.5% (Wet/Salt)
0.124%
Fail (>0.12% Spec)
ISO 17034 CRM
99.6% (Mass Bal)
99.6%
0.118%
Pass (<0.12% Spec)
Insight: The Reagent Grade material was "98%" by HPLC area but contained moisture and inorganic salts not detected by UV. This led to an overestimation of the impurity in the sample, causing a false batch failure.
Strategic Workflow: The Qualification Process
When a commercial CRM is unavailable, you must generate a Qualified Secondary Standard . This workflow ensures your in-house standard is scientifically robust.
Figure 1: The "Mass Balance" approach required to qualify a secondary standard when an ISO 17034 CRM is unavailable. This eliminates the "Area %" trap.
Validated Analytical Protocol
This protocol is designed to minimize pyridine tailing and provide high specificity.
A. Chromatographic Conditions (HPLC)
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.
Why: Base-deactivated silica is essential to prevent the pyridine nitrogen from binding to silanols.
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5.
Why: Operating near neutral pH keeps the pyridine moiety unprotonated (or consistently protonated depending on pKa), improving peak symmetry compared to unbuffered acidic phases.
Detection: UV at 260 nm (λ max for pyridine ring).
Injection Vol: 5-10 µL.
B. Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
10
90
20.0
10
90
20.1
90
10
25.0
90
10
C. System Suitability Criteria (Self-Validating System)
Before analyzing samples, the system must pass these checks using the Reference Standard:
Tailing Factor (T): NMT 1.5 (Critical for pyridine derivatives).
RSD of Areas (n=6): NMT 2.0% (for Assay) or 5.0% (for Impurity).
Resolution (Rs): > 2.0 between the main peak and the nearest impurity.
Decision Matrix: Selecting the Right Standard
Use this logic flow to determine which standard grade is required for your current development phase.
Figure 2: Risk-based selection of reference standards. Note that for GMP release, if a CRM is not available, the "Qualified Secondary Standard" must undergo the rigorous characterization described in Figure 1.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[4][5][6][7] Retrieved from [Link]
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[5] Retrieved from [Link]
Structural Validation of 3-Alkoxy-2-Bromopyridines: A Comparative Guide
Part 1: Executive Summary & The Regioselectivity Challenge The 3-alkoxy-2-bromopyridine scaffold is a critical intermediate in the synthesis of fused heterocycles (e.g., furopyridines) and specialized ligands for cross-c...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & The Regioselectivity Challenge
The 3-alkoxy-2-bromopyridine scaffold is a critical intermediate in the synthesis of fused heterocycles (e.g., furopyridines) and specialized ligands for cross-coupling. However, its synthesis and validation present a notorious "Regioisomer Trap."
The Core Problem:
Synthesizing this scaffold often involves halogenation of 3-alkoxypyridines or nucleophilic aromatic substitution (
) on dihalopyridines. These pathways are prone to regiochemical ambiguity:
Risk: Reaction of 2,3-dibromopyridine with alkoxides typically yields 2-alkoxy-3-bromopyridine (the unwanted isomer) due to the activation of the C2 position by the ring nitrogen.
Bromination Risk: Electrophilic bromination of 3-alkoxypyridines can occur at C2 or C6, leading to mixtures that are difficult to separate by standard chromatography.
Misassignment of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data and failed cyclizations. This guide outlines a self-validating analytical workflow to definitively distinguish the target 3-alkoxy-2-bromopyridine from its isomers.
Part 2: Comparative Analysis of Validation Methods
We evaluated three primary validation methodologies. While 1D NMR is standard, it is classified here as "High Risk" for this specific scaffold due to the overlapping electronic effects of Br and OR groups on the pyridine ring.
Table 1: Efficacy of Structural Validation Methods
Feature
Method A: 1D NMR (H, C)
Method B: 2D NMR (NOESY/HMBC)
Method C: X-Ray Crystallography
Primary Utility
Purity check, functional group confirmation.
Definitive Regiochemistry (Solution State).
Absolute Configuration (Solid State).
Risk Level
High . Chemical shifts of H4/H6 are often ambiguous between isomers.
Low . Relies on spatial proximity (NOE) and bond connectivity (HMBC).
Single Crystal (often difficult for oily alkoxy-pyridines).
Key Limitation
Cannot definitively prove C2 vs. C3 substitution patterns without reference standards.
Requires careful parameter setup ( relaxation) for quaternary carbons.
Sample must crystallize.
Part 3: Detailed Experimental Protocols
Protocol A: The "Self-Validating" 2D NMR Workflow
This protocol uses NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary discriminator. This is the most efficient method for solution-state samples.
The Logic:
Target (3-alkoxy-2-bromo): The alkoxy group at C3 is adjacent to the proton at C4 .
Result: Strong NOE correlation between Alkoxy-
and Pyridine H4.
Isomer (2-alkoxy-3-bromo): The alkoxy group at C2 is adjacent to the ring Nitrogen and C3-Br . There are no adjacent ring protons.
Result:Zero NOE correlation between Alkoxy-
and the aromatic region.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of analyte in 0.6 mL DMSO-
.
Why DMSO? It prevents aggregation common in chloroform, sharpening peaks for NOE analysis.
Comprehensive Guide: Infrared (IR) Spectral Analysis of Pyridine Ether Functional Groups
Executive Summary Objective: To provide a definitive technical framework for identifying the pyridine ether (alkoxypyridine) motif using Infrared (IR) spectroscopy, distinguishing it from phenyl ethers (anisoles) and tau...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a definitive technical framework for identifying the pyridine ether (alkoxypyridine) motif using Infrared (IR) spectroscopy, distinguishing it from phenyl ethers (anisoles) and tautomeric pyridones.
Core Insight: The identification of pyridine ethers relies on detecting the blue-shifted C–O–C stretching vibration (~1280–1310 cm⁻¹) caused by the electron-deficient pyridine ring, while simultaneously confirming the absence of C=O (carbonyl) and N–H stretching modes to rule out the thermodynamically favorable 2-pyridone tautomer.
Mechanistic Grounding: Electronic Effects on IR Frequencies
To interpret the spectrum accurately, one must understand the underlying electronic environment affecting the bond force constants (
).
The "Push-Pull" Effect
Unlike a phenyl ether (anisole), where the benzene ring is relatively electron-neutral, the pyridine ring is electron-deficient (π-deficient).
Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density from the ring carbons.
Resonance Effect (+M): The oxygen lone pair donates into the ring.
Impact on C–O Bond: The electron-withdrawing nature of the pyridine ring strengthens the
bond more than in a benzene system. According to Hooke's Law (), a stronger bond increases the vibrational frequency. Consequently, the asymmetric C–O stretch in pyridine ethers appears at a higher wavenumber than in anisoles.
Tautomeric Interference (The 2-Isomer Trap)
In 2-alkoxypyridines, a specific challenge arises: Lactam-Lactim Tautomerism .
Lactim form (Pyridine Ether): Desired product.
Lactam form (2-Pyridone): Common impurity or hydrolysis product.[1]
Differentiation: The Pyridone form exhibits a strong Carbonyl (
) peak (~1650–1690 cm⁻¹) and a broad stretch, both of which are absent in the pure ether.
Comparative Peak Analysis
The following table contrasts the critical diagnostic peaks for Pyridine Ethers against their most common analogues.
Table 1: Diagnostic IR Wavenumbers (cm⁻¹)
Functional Group Vibration
Pyridine Ether (Target)
Phenyl Ether (Anisole)
2-Pyridone (Impurity)
Assignment / Notes
C–O–C Asym. Stretch
1280 – 1310
1230 – 1260
N/A
Primary Diagnostic. Shifted to higher freq. in pyridine due to ring electron deficiency.[1]
C–O–C Sym. Stretch
1020 – 1050
1020 – 1050
N/A
Less diagnostic; overlaps with ring breathing modes.[1]
C=N Ring Stretch
1570 – 1600
N/A
N/A
Characteristic of the pyridine ring system.
C=O (Carbonyl)
ABSENT
ABSENT
1650 – 1690
Critical exclusion criteria. Strong, sharp peak in pyridones.[1]
N–H Stretch
ABSENT
ABSENT
2800 – 3200
Broad, often hydrogen-bonded band in pyridones.[1]
Regioisomer Differentiation (The Fingerprint Region)
Distinguishing between 2-, 3-, and 4-alkoxypyridines requires analysis of the Out-of-Plane (OOP) C–H Bending vibrations in the fingerprint region (700–900 cm⁻¹).
3-Substituted: Strong band at 780 – 810 cm⁻¹ and often a second band near 700 cm⁻¹.[1]
4-Substituted: Strong band at 800 – 850 cm⁻¹ (analogous to para-substituted benzene).[1]
Experimental Protocol: Self-Validating Workflow
Sample Preparation
Preferred Method:ATR (Attenuated Total Reflectance) .[1]
Reasoning: Pyridine derivatives are often hygroscopic.[1] KBr pellets can absorb atmospheric moisture, creating false O-H signals that mimic N-H stretches or obscure the C-H region. ATR minimizes atmospheric exposure.[1]
Alternative: Nujol Mull.
Note: Nujol obscures the C-H stretching region (2800-3000 cm⁻¹) but leaves the critical fingerprint and ether regions clear.
Step-by-Step Analysis Workflow
Figure 1: Decision tree for the spectral identification of pyridine ethers.
Visualizing the Electronic Interaction
The following diagram illustrates the resonance interaction that strengthens the C-O bond in pyridine ethers compared to phenyl ethers.
Figure 2: Electronic "Push-Pull" mechanism increasing the force constant of the C-O bond.
References
NIST Chemistry WebBook. Pyridine, 2-methoxy- Infrared Spectrum.[1] National Institute of Standards and Technology.[1][2] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Standard reference for general IR group frequencies).
Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry. Academic Press.[1] (Authoritative source on pyridine ring vibrations).
Specac Application Notes. Interpreting Infrared Spectra: A Quick Guide.[Link]
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link]
Executive Safety & Logistics Summary The "Stop & Check" Directive: As researchers, we often treat organic intermediates as generic "organic waste."[1] However, 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine contains a bromine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety & Logistics Summary
The "Stop & Check" Directive:
As researchers, we often treat organic intermediates as generic "organic waste."[1] However, 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine contains a bromine atom on a pyridine ring.[1] This structural feature dictates that it must be diverted to the Halogenated Waste Stream .
Failure to segregate this compound correctly can result in:
Regulatory Non-Compliance: Violation of RCRA (Resource Conservation and Recovery Act) standards regarding halogen content (>1,000 ppm).
Incinerator Damage: Halogens produce corrosive hydrogen bromide (HBr) upon combustion, requiring specialized scrubbers found only in specific high-temperature incinerators.[1]
Cost Spikes: Contaminating a non-halogenated waste drum with this compound reclassifies the entire drum as halogenated, significantly increasing disposal costs.[1]
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity to ensure compatibility with waste containers.[1]
Key Mechanistic Insight:
The pyridine nitrogen is basic. If this waste is mixed with acidic waste streams (e.g., acid chlorides, strong mineral acids), an exothermic acid-base reaction will occur, potentially pressurizing the waste container.[1] Always check pH compatibility before combining liquid waste.
Waste Segregation Logic (The "Cradle-to-Grave" Flow)[1]
The following decision tree illustrates the critical segregation steps required at the bench to ensure downstream compliance.
Caption: Decision logic for segregating 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine waste. Note that adding the brominated solute to a non-halogenated solvent often necessitates treating the entire volume as halogenated waste.[1]
Step-by-Step Disposal Procedure
Phase 1: Preparation & Packaging
Quenching (If Reactive):
If the waste contains residual reagents (e.g., from a Suzuki coupling using this intermediate), quench any active species (like boronic acids or active catalysts) before disposal.[1]
Note: The ether linkage in 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is stable; no specific quenching is needed for the pure compound.
Container Selection:
Solids: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar.
Liquids: Use an amber glass bottle or an HDPE carboy. Avoid metal cans if the solution is acidic, as the pyridine salt can be corrosive.[1]
Phase 2: Labeling (Critical for EHS)
Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must include:
Full Chemical Name: "2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine" (Do not use abbreviations like "Bromopyridine ether").
Constituents: If in solution, list the solvent (e.g., "95% Dichloromethane, 5% 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine").
Secondary Containment: Transport the sealed container to your facility's Central Accumulation Area (CAA) using a secondary container (bucket or cart with a lip) to prevent spills during transit.
Log Entry: Record the volume and specific halogen content (if known) in the waste log. This helps the disposal vendor select the correct incineration profile.
Emergency Spill Management
In the event of a spill, autonomy and speed are vital.[1][4]
Scenario A: Solid Spill (Powder)
Isolate: Evacuate the immediate area to prevent inhalation of dust.
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If fine dust is visible, use an N95 or P100 respirator.[1]
Contain: Gently cover the spill with wet paper towels to prevent dust generation.
Clean: Scoop the wet material into a wide-mouth jar. Wipe the surface with a soap solution (pyridine derivatives can be sticky/oily).
Dispose: Label as "Debris contaminated with 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine" and place in the Solid Hazardous Waste bin.
Scenario B: Liquid Spill (Solution)
Absorb: Do NOT use paper towels alone (fire risk if solvent is flammable). Use an inert absorbent like vermiculite, sand, or a commercial spill pad.[1]
Collect: Sweep the absorbent into a heavy-duty bag or bucket.
Ventilate: Ensure the fume hood is active or open windows if safe to do so.
References & Regulatory Grounding
PubChem. Pyridine, 2-bromo-3-(phenylmethoxy)- (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link][1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Available at: [Link][1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Available at: [Link][1]
Personal protective equipment for handling 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine
Introduction: The "Unknown" Hazard Protocol As a Senior Application Scientist, I must address a critical reality in drug discovery: specific safety data for advanced intermediates like 2-Bromo-3-(pyridin-2-ylmethoxy)-pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Unknown" Hazard Protocol
As a Senior Application Scientist, I must address a critical reality in drug discovery: specific safety data for advanced intermediates like 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is often sparse. Unlike common solvents, this molecule is a specialized building block (likely a scaffold for potassium-competitive acid blockers like Vonoprazan).
Therefore, this guide does not rely on a generic SDS. Instead, it applies Structure-Activity Relationship (SAR) Extrapolation . We treat this molecule based on the toxicity profiles of its functional parents: 2-Bromopyridine (highly penetrating, acutely toxic) and pyridyl ethers (potential neuroactivity).
Core Directive: Treat this substance as a Potent Bioactive Intermediate (PBI) . All handling must assume high skin permeability and potential respiratory sensitization.
Derived from substructure analysis of 2-Bromopyridine (CAS 109-04-6) and general Pyridine derivatives.
Hazard Class
Likely GHS Classification
Mechanistic Risk
Acute Toxicity
H302 / H312 (Harmful if swallowed/in contact with skin)
Pyridine rings are rapidly absorbed via the dermis. The bromine substituent increases lipophilicity, potentially accelerating skin absorption [1].
Irritation
H315 / H319 (Causes skin/serious eye irritation)
Halogenated pyridines are known lachrymators and mucosal irritants.
Target Organ
H335 (Respiratory Irritation)
Dust or aerosols can cause immediate bronchial constriction.
Bioactivity
Suspected
Structural similarity to pharmaceutical actives implies potential interaction with biological targets (e.g., H+/K+ ATPase).
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with halogenated pyridines due to rapid permeation kinetics.
A. Hand Protection Strategy
The Rule of Two: Never rely on a single thin nitrile layer for stock preparation.
Task
Primary Barrier (Inner)
Secondary Barrier (Outer)
Rationale
Weighing / Solids
Nitrile (4 mil / 0.10 mm)
Nitrile (4 mil / 0.10 mm)
Double-gloving provides a visual breach indicator. If the outer glove tears, the inner layer maintains the barrier.
Solvent Handling / Reaction Setup
Nitrile (4 mil)
Silver Shield / Laminate (EVOH)
Pyridine derivatives can permeate nitrile in <30 mins. Laminate gloves offer >480 min breakthrough time [2].
Spill Cleanup
Nitrile (4 mil)
Butyl Rubber or Viton
High chemical resistance required for concentrated exposure.
B. Respiratory & Body Protection[1][2][3][4][5][6][7]
Respiratory: If handling powder outside a verified containment enclosure, use a P100/N95 particulate respirator . For solution handling outside a hood (strongly discouraged), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
Eye Protection:Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of splash migration.
Body: Lab coat (Nomex/Flame Resistant preferred if using flammable solvents) + Closed-toe leather/composite shoes.
Operational Workflow: The "Concept to Waste" Protocol
Step 1: Pre-Operational Check
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm (feet per minute).
Quarantine Area: Clear the hood deck of incompatible reagents (oxidizers, strong acids).
Decontaminant Prep: Prepare a 10% bleach solution or specific surfactant (e.g., Decon 90) for immediate wipe-down.
Step 2: Weighing & Transfer (Solid State)
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.
Containment: Weigh inside the fume hood using a draft shield. Do not weigh on an open bench.
Technique: Use a disposable spatula. Place the receiving vessel (flask) inside a secondary container (beaker) to catch any stray granules.
Step 3: Reaction Setup (Liquid State)
Solvent Addition: Add solvent slowly. The ether linkage is stable, but the pyridine ring can be exothermic with strong acids.
Heating: If refluxing, ensure all joints are clamped and greased/sleeved. Use a secondary containment tray capable of holding 110% of the reaction volume.
Step 4: Decontamination[8]
Immediate Clean: Wipe spatula and balance area with solvent-soaked tissues (Acetone/Ethanol) immediately after use. Dispose of tissues as solid hazardous waste.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and barrier layers required for safe handling.
Caption: Workflow integrating Risk Assessment (SAR), PPE layering logic, and containment steps for handling bioactive pyridine intermediates.
Emergency Response & Disposal
Accidental Release (Spill)
Evacuate: Move personnel 15 feet away.
Don PPE: Put on Silver Shield/Laminate gloves and a respirator.
Absorb: Use a Universal Absorbent Pads or Vermiculite. Do not use paper towels alone (rapid permeation).
Clean: Wipe area with Acetone, followed by soap and water.
Disposal Protocol
Waste Stream:Halogenated Organic Waste .
Labeling: Must explicitly state "Contains Pyridine Derivatives - Potential Sensitizer."
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic decomposition.
References
National Center for Biotechnology Information (PubChem). 2-Bromopyridine Compound Summary. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]